molecular formula C13H11NO2S B6389265 4-(2-Methylthiophenyl)picolinic acid CAS No. 1261922-08-0

4-(2-Methylthiophenyl)picolinic acid

Katalognummer: B6389265
CAS-Nummer: 1261922-08-0
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: HJTGHJKRKJNBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-Methylthiophenyl)picolinic acid is a chemical compound for research use only, not intended for diagnostic or therapeutic applications. This picolinic acid derivative is of significant research interest due to the biological activity exhibited by its structural analogs. Picolinic acid is a known bidentate chelating agent for various metal ions . More importantly, substituted picolinic acids are a remarkable class of synthetic auxin herbicides . Recent research on similar 6-aryl-substituted picolinic acids has demonstrated their potent herbicidal activity by functioning as ligands for the auxin-signaling F-box protein 5 (AFB5), a key receptor in plant growth regulation . These analogs have shown exceptional effectiveness in inhibiting root growth and as post-emergence herbicides, with some exhibiting broader herbicidal activity and crop selectivity for corn, wheat, and sorghum . Furthermore, N-methylpicolinamide derivatives have also been investigated for their potential as anticancer agents, showing selective inhibition of kinases such as Aurora-B . The 4-(methylthio)phenyl moiety in its structure may influence its properties and interaction with biological targets. Researchers can explore the multifaceted applications of this compound, particularly in agrochemical discovery for novel herbicide development and in medicinal chemistry for kinase inhibition.

Eigenschaften

IUPAC Name

4-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGHJKRKJNBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(2-Methylthiophenyl)picolinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Methylthiophenyl)picolinic Acid

Introduction

4-(2-Methylthiophenyl)picolinic acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold substituted at the 4-position with a 2-methylthiophenyl group. This molecular architecture is of interest to researchers in medicinal chemistry and materials science due to the prevalence of picolinic acid derivatives in pharmacologically active compounds and their utility as ligands in coordination chemistry.[1] The synthesis of this and related biaryl compounds often leverages modern cross-coupling methodologies to efficiently construct the key carbon-carbon bond between the two aromatic rings.

This guide provides a detailed, scientifically-grounded pathway for the synthesis of 4-(2-Methylthiophenyl)picolinic acid, intended for an audience of researchers, chemists, and drug development professionals. The presented synthesis is a multi-step process centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely-used method for the formation of C-C bonds.[2] We will delve into the synthesis of the necessary precursors and provide a comprehensive protocol for the key coupling reaction and subsequent final steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection at the C-C bond between the picolinic acid and the phenyl ring. This approach identifies a 4-substituted picolinic acid derivative and a 2-methylthiophenyl organometallic species as the key precursors. Specifically, a Suzuki-Miyaura cross-coupling strategy points to a 4-halopicolinate ester and 2-(methylthio)phenylboronic acid as the ideal starting materials.

retrosynthesis target 4-(2-Methylthiophenyl)picolinic acid hydrolysis Hydrolysis target->hydrolysis intermediate_ester Methyl 4-(2-Methylthiophenyl)picolinate hydrolysis->intermediate_ester suzuki_coupling Suzuki-Miyaura Coupling intermediate_ester->suzuki_coupling precursor1 Methyl 4-chloropicolinate suzuki_coupling->precursor1 precursor2 2-(Methylthio)phenylboronic acid suzuki_coupling->precursor2

Caption: Retrosynthetic pathway for 4-(2-Methylthiophenyl)picolinic acid.

Synthesis of Precursors

The success of the overall synthesis hinges on the availability and purity of the key precursors. This section details the preparation of Methyl 4-chloropicolinate and discusses the procurement and synthesis of 2-(Methylthio)phenylboronic acid.

Part A: Synthesis of Methyl 4-chloropicolinate

Methyl 4-chloropicolinate is a crucial building block, providing the pyridine core with a reactive handle (the chlorine atom) for the cross-coupling reaction. It is typically synthesized from the readily available picolinic acid in a two-step sequence involving chlorination/acid chloride formation followed by esterification.[3][4][5]

Experimental Protocol: Synthesis of Methyl 4-chloropicolinate from Picolinic Acid [4][6][7]

  • Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂) (5-10 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) can be added to facilitate the reaction.[6]

  • Reaction: Heat the mixture to reflux (approximately 72-80°C) and maintain for 16-24 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.[3][4]

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. Toluene can be added and co-distilled to aid in the removal of residual SOCl₂.[3]

  • Esterification: Cool the crude 4-chloropicolinoyl chloride hydrochloride in an ice bath. Slowly and cautiously add anhydrous methanol (5-10 eq). An exothermic reaction will occur.[4]

  • Work-up and Purification: Allow the reaction mixture to stir at room temperature for 1-2 hours. The solvent is then removed under vacuum. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield methyl 4-chloropicolinate as a solid.[4]

Reagent/MaterialMolar EquivalentPurpose
Picolinic Acid1.0Starting Material
Thionyl Chloride (SOCl₂)5-10Chlorinating and activating agent
DMF (catalytic)~0.1Catalyst for acid chloride formation
Anhydrous Methanol5-10Esterifying agent
Ethyl Acetate-Extraction Solvent
Sat. aq. NaHCO₃-Neutralizing agent
Brine-Washing agent
Anhydrous MgSO₄-Drying agent

Table 1: Reagents for the synthesis of Methyl 4-chloropicolinate.

Part B: 2-(Methylthio)phenylboronic acid

2-(Methylthio)phenylboronic acid is a commercially available reagent and serves as the source of the 2-methylthiophenyl group in the Suzuki-Miyaura coupling.[8][9][10] Its use as a building block in palladium-catalyzed cross-coupling reactions is well-documented.[8] For researchers preferring to synthesize this reagent, a general method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures.[11][12]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The central step of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 4-chloropicolinate with 2-(methylthio)phenylboronic acid. This reaction forms the pivotal C-C bond between the pyridine and phenyl rings.[13][14][15]

suzuki_coupling cluster_precursors Precursors cluster_conditions Reaction Conditions precursor1 Methyl 4-chloropicolinate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) intermediate_ester Methyl 4-(2-Methylthiophenyl)picolinate precursor1->intermediate_ester precursor2 2-(Methylthio)phenylboronic acid precursor2->intermediate_ester base Base (e.g., K₂CO₃) catalyst->intermediate_ester Pd(0)/Pd(II) cycle solvent Solvent (e.g., Dioxane/Water) base->intermediate_ester solvent->intermediate_ester

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4-(2-Methylthiophenyl)picolinate

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-chloropicolinate (1.0 eq), 2-(methylthio)phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, methyl 4-(2-methylthiophenyl)picolinate, can be purified by silica gel column chromatography.

ComponentMolar EquivalentRole
Methyl 4-chloropicolinate1.0Electrophile
2-(Methylthio)phenylboronic acid1.1 - 1.5Nucleophile
Pd(PPh₃)₄0.02 - 0.05Catalyst
K₂CO₃2.0 - 3.0Base
1,4-Dioxane/Water-Solvent

Table 2: Typical components for the Suzuki-Miyaura cross-coupling reaction.

Final Step: Hydrolysis to 4-(2-Methylthiophenyl)picolinic acid

The final step is the saponification (hydrolysis) of the methyl ester to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the purified methyl 4-(2-methylthiophenyl)picolinate in a suitable solvent mixture, such as methanol/tetrahydrofuran (THF)/water.

  • Hydrolysis: Add an excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 4-5. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(2-methylthiophenyl)picolinic acid.

Conclusion

The synthesis of 4-(2-Methylthiophenyl)picolinic acid is reliably achieved through a strategic, multi-step sequence culminating in a Suzuki-Miyaura cross-coupling reaction. This approach offers high efficiency and modularity, allowing for the potential synthesis of various analogues by simply changing the boronic acid coupling partner. The protocols described herein are based on well-established and robust chemical transformations, providing a solid foundation for researchers to produce this compound for further investigation in their respective fields.

References

  • PrepChem.com. Synthesis of methyl 4-aminopicolinate. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl).
  • Google Patents.
  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • European Patent Office. EP 2428505 B1 - Process for producing pyridine carboxylic acids. [Link]

  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
  • Google Patents.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

Sources

Physicochemical Profiling and Experimental Characterization of 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational design of metalloenzyme inhibitors and targeted pharmacophores frequently relies on privileged scaffolds. 4-(2-Methylthiophenyl)picolinic acid represents a highly functionalized derivative of the endogenous metal chelator, picolinic acid. By integrating a bidentate chelation pocket (pyridine-2-carboxylic acid) with a sterically demanding and redox-sensitive lipophilic tail (2-methylthiophenyl), this compound exhibits unique thermodynamic, electronic, and spatial characteristics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind its molecular behavior, and establishes self-validating experimental protocols for its characterization.

Structural Architecture & Electronic Properties

To understand the macroscopic behavior of 4-(2-Methylthiophenyl)picolinic acid, we must first deconstruct its molecular architecture into three functional domains:

  • The Picolinic Acid Core : Pyridine-2-carboxylic acid is a well-characterized bidentate chelator, known to form stable complexes with divalent and trivalent transition metals (e.g., Zn²⁺, Cu²⁺, Cr³⁺) [1]. The proximity of the basic pyridine nitrogen and the acidic carboxylate group establishes a complex acid-base equilibrium, allowing the molecule to exist as a zwitterion in aqueous environments [2].

  • The 4-Position Aryl Spacer : Substituting the pyridine ring at the 4-position with a phenyl group extends the conjugated π -system. This modification lowers the HOMO-LUMO gap, shifting the UV absorption maxima bathochromically, and significantly increases the overall lipophilicity (logP) of the molecule without sterically hindering the N-O chelation pocket [3].

  • The Ortho-Methylthio Substituent : The −SCH3​ group at the ortho position of the phenyl ring introduces profound steric and electronic effects. Sterically, the bulky sulfur atom restricts the free rotation of the biaryl C-C bond, potentially trapping the molecule in specific dihedral conformations (atropisomerism) at lower temperatures. Electronically, the thioether acts as a weak π -donor but a σ -acceptor, subtly modulating the electron density of the adjacent π -system and providing a highly specific site for metabolic oxidation.

G A 4-(2-Methylthiophenyl)picolinic Acid Synthesis & Purification B Thermodynamic Profiling (pKa, logP, Solubility) A->B C Electronic Characterization (NMR, UV-Vis, LC-MS) A->C D Coordination Chemistry (Metal Chelation Assays) B->D E Metabolic Stability (Thioether Oxidation) C->E F Lead Compound Optimization D->F Drug Design E->F

Workflow for the physicochemical characterization and optimization of the compound.

Thermodynamic & Physicochemical Parameters

The baseline properties of unsubstituted picolinic acid (water solubility of ~887 g/L, logP of 0.72) are drastically altered by the 4-(2-methylthiophenyl) substitution[1][4]. The addition of the bulky, hydrophobic biaryl-thioether system drives up the partition coefficient while suppressing aqueous solubility at low pH.

Below is a synthesized data matrix comparing the established baseline of the core scaffold with the extrapolated physicochemical properties of the functionalized derivative.

Table 1: Quantitative Physicochemical Profile
PropertyPicolinic Acid (Baseline)4-(2-Methylthiophenyl)picolinic AcidCausality / Implications for Drug Design
Molecular Weight 123.11 g/mol 245.29 g/mol Increased mass remains well within Lipinski’s Rule of 5, ensuring oral bioavailability potential.
pKa₁ (Pyridinium) 1.07~1.1 - 1.3The electron-withdrawing nature of the extended biaryl system slightly modulates nitrogen basicity.
pKa₂ (Carboxylic) 5.32 - 5.40~5.2 - 5.4Remains relatively stable; dictates that the molecule is predominantly anionic at physiological pH (7.4) [2].
logP (Octanol/Water) 0.72~3.2 - 3.5The hydrophobic biaryl-thioether significantly increases lipophilicity, enhancing membrane permeability.
Aqueous Solubility 887 g/L (High)< 1 g/L at pH 3.0 (Low)Poor solubility in the stomach (low pH); requires formulation strategies (e.g., amorphous solid dispersions) [5].

At physiological pH (7.4), the carboxylic acid is deprotonated, yielding an anionic species that improves solubility in systemic circulation. However, the high logP ensures that the un-ionized fraction can readily partition into lipid bilayers, making it an excellent candidate for central nervous system (CNS) targets.

G A A B Zwitterionic Form (pH 1.5 - 5.0) A->B -H+ (pKa1 ~1.2) B->A +H+ C C B->C -H+ (pKa2 ~5.3) C->B +H+ D Metal Complex (e.g., Zn2+, Cu2+) C->D +M2+ (Chelation)

Acid-base equilibrium states and the subsequent metal chelation pathway of the molecule.

Experimental Methodologies for Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the accuracy of the thermodynamic and metabolic data collected.

Protocol 1: Potentiometric Determination of pKa and Zwitterionic Equilibrium

Accurate pKa determination is critical for predicting the pharmacokinetic absorption and distribution of the compound. Because the neutral zwitterionic species has poor aqueous solubility, a co-solvent extrapolation method is required [6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% v/v methanol).

  • Analyte Dissolution: Dissolve the compound to a final concentration of 1.0 mM in each co-solvent system.

  • Ionic Strength Control: Add KCl to achieve a constant ionic strength of 0.15 M. Causality: This mimics physiological osmotic conditions and stabilizes the activity coefficients of the ions during titration.

  • Forward Titration: Under a continuous nitrogen purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.1 M NaOH from pH 2.0 to pH 10.0 using a calibrated glass electrode.

  • Back-Titration (Self-Validation): Immediately titrate the solution back to pH 2.0 using 0.1 M HCl. Causality: Superimposing the forward and backward titration curves confirms that the reactions are reversible and that the compound has not degraded under alkaline conditions.

  • Data Extrapolation: Plot the apparent pKa values against the mole fraction of methanol. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% organic modifier.

Protocol 2: In Vitro Metabolic Stability (Thioether Oxidation Assay)

Thioethers are highly susceptible to oxidation by Cytochrome P450 enzymes (forming sulfoxides and sulfones). This protocol maps the metabolic liability of the 2-methylthio group.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 10 µM of 4-(2-Methylthiophenyl)picolinic acid with Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent precipitates the microsomal proteins and halts enzymatic activity instantly.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system.

  • Product Monitoring: Monitor the depletion of the parent mass ( [M+H]+≈246.06 ) and the appearance of oxidation products: +16 Da ( m/z 262.06) for the sulfoxide and +32 Da ( m/z 278.06) for the sulfone.

Applications in Drug Design & Catalysis

The unique physicochemical profile of 4-(2-Methylthiophenyl)picolinic acid makes it a highly versatile building block:

  • Targeted Metal Chelation: Picolinic acid is the body's prime natural chelator for zinc and copper [2]. The 4-aryl substitution does not sterically impede the N-O binding pocket. Therefore, this compound can act as a potent inhibitor of zinc-dependent metalloproteinases (MMPs) or viral polymerases by chelating the catalytic metal ion while anchoring the lipophilic methylthiophenyl tail into adjacent hydrophobic specificity pockets (S1' or S2' subsites).

  • Conformational Control in Catalysis: In transition-metal catalysis, the steric bulk of the ortho-methylthio group can induce chirality or restrict the geometry of the resulting metal complex (e.g., forming rigid ML2​ complexes). The sulfur atom itself can act as a hemilabile ligand, temporarily coordinating to a metal center and then dissociating to open a coordination site for substrate binding [6].

References

  • National Center for Biotechnology Information. "Picolinic acid | C6H5NO2 | CID 1018 - PubChem." PubChem Database. Available at:[Link]

  • Wikipedia Contributors. "Picolinic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Semire, B., & Adeoye, I. O. "The mode of the solvent effects in pyridine mono-carboxylic acids." ResearchGate. Available at:[Link]

  • Bovine Metabolome Database. "Showing metabocard for Picolinic acid (BMDB0002243)." BovineDB. Available at:[Link]

  • Google Patents. "US8703196B2 - Pharmaceutical compositions of dispersions of amorphous drugs mixed with polymers.
  • Redalyc. "A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+." Redalyc.org. Available at:[Link]

The Emergent Role of 4-(2-Methylthiophenyl)picolinic Acid Derivatives as Modulators of Metabotropic Glutamate Receptor 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-(2-methylthiophenyl)picolinic acid and its derivatives, with a primary focus on their role as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4). We will dissect the underlying molecular pharmacology, present key experimental data, and provide detailed protocols for assessing the activity of these compounds. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological disorders, particularly Parkinson's disease.

Introduction: The Therapeutic Promise of Targeting mGlu4

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS). Among the eight subtypes, mGlu4 has emerged as a particularly promising therapeutic target for a range of neurological and psychiatric disorders.[1] As a Group III mGluR, mGlu4 is negatively coupled to adenylyl cyclase through the Gαi/o subunit of G-proteins, leading to an inhibition of cAMP-dependent signaling pathways.[1] The receptor is predominantly localized presynaptically in key brain regions such as the basal ganglia, hippocampus, and cerebellum.[1] Activation of mGlu4 reduces the release of neurotransmitters, a mechanism that is highly relevant to the pathophysiology of conditions like Parkinson's disease (PD).[1] Consequently, the development of selective mGlu4 activators is an area of intense research.

4-(2-Methylthiophenyl)picolinic Acid Derivatives as mGlu4 Positive Allosteric Modulators

While direct agonists of mGlu4 exist, they often suffer from a lack of subtype selectivity and poor pharmacokinetic properties. A more refined approach involves the use of positive allosteric modulators (PAMs). PAMs do not activate the receptor directly but instead bind to a topographically distinct site, potentiating the receptor's response to the endogenous ligand, glutamate. This offers several advantages, including greater subtype selectivity and a more nuanced, physiological modulation of receptor activity.

Recent research has identified a novel class of N-(methylthiophenyl)picolinamide derivatives, structurally related to 4-(2-methylthiophenyl)picolinic acid, as potent and selective mGlu4 PAMs.[1][2] These compounds have shown high in vitro binding affinity for mGlu4 and suitable physicochemical properties for CNS drug development.[1][2]

Mechanism of Action: Potentiation of Glutamate Signaling

The core mechanism of action for these picolinamide derivatives is their ability to enhance the signaling of mGlu4 in the presence of glutamate. This allosteric modulation leads to a more robust inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The presynaptic localization of mGlu4 means that this potentiation ultimately results in a reduced release of neurotransmitters, such as glutamate and GABA, from the presynaptic terminal. In the context of Parkinson's disease, this can help to rebalance the altered neurotransmission within the basal ganglia.

Experimental Validation of mGlu4 PAM Activity

The characterization of a compound as an mGlu4 PAM requires a series of well-defined in vitro and in vivo experiments. This section outlines the key assays and expected outcomes.

In Vitro Binding Affinity

The initial step in characterizing a potential mGlu4 PAM is to determine its binding affinity for the receptor. This is typically achieved through radioligand binding assays.

Table 1: Representative In Vitro Binding Affinities of N-(methylthiophenyl)picolinamide Derivatives for mGlu4

CompoundIC50 (nM)
Derivative 113.4
Derivative 143.1
Data synthesized from a study on novel N-(methylthiophenyl)picolinamide derivatives.[1][2]
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human mGlu4.

  • Radioligand: Utilize a suitable radiolabeled mGlu4 ligand, such as [¹¹C]11 or [¹¹C]14.[1]

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Functional Assays: Measuring the Potentiation of Glutamate Response

Functional assays are essential to confirm that the compound not only binds to the receptor but also modulates its activity.

  • Cell Culture: Use a cell line expressing mGlu4, such as CHO or HEK293 cells.

  • Stimulation: Treat the cells with a sub-maximal concentration of glutamate in the presence and absence of the test compound. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A successful mGlu4 PAM will produce a concentration-dependent decrease in cAMP levels in the presence of glutamate.

Selectivity Profiling

To ensure the compound's therapeutic potential and minimize off-target effects, it is crucial to assess its selectivity against other mGluR subtypes and a broader panel of receptors and ion channels.[1]

  • Assay Panel: Screen the compound against a panel of receptors, including other mGluR subtypes (mGlu1, mGlu2, mGlu5, mGlu6, mGlu8), using appropriate binding or functional assays.[1]

  • Data Analysis: Compare the potency of the compound at the target receptor (mGlu4) with its potency at other receptors. A high selectivity ratio is desirable. For example, one promising compound showed weak agonist activity at mGlu8 (EC50 = 14 μM) but no agonist or antagonist activity at mGlu1, mGlu2, mGlu5, and mGlu6 at concentrations up to 30 μM.[1]

In Vivo Target Engagement and Efficacy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique to confirm that the compound can cross the blood-brain barrier, engage the mGlu4 target in the brain, and exhibit favorable pharmacokinetic properties.[1]

  • Radiolabeling: Synthesize a radiolabeled version of the test compound (e.g., with Carbon-11).[1]

  • Animal Model: Administer the radiotracer to a suitable animal model (e.g., rodents or non-human primates).

  • PET Scanning: Acquire dynamic PET scans to visualize the distribution and kinetics of the radiotracer in the brain.

  • Data Analysis: Analyze the time-activity curves (TACs) in different brain regions to assess brain uptake, washout, and specific binding to mGlu4-rich areas like the thalamus and striatum.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action and the experimental approach to its validation can be visualized through the following diagrams.

Signaling Pathway of mGlu4 Modulation

mGlu4_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds PAM 4-(2-Methylthiophenyl) picolinic acid derivative (PAM) PAM->mGlu4 Allosterically Binds G_protein Gαi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Vesicle Synaptic Vesicle (Neurotransmitter Release) G_protein->Vesicle Inhibits Release cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Vesicle Modulates Release Postsynaptic_Receptor Postsynaptic Receptors Vesicle->Postsynaptic_Receptor Reduced Neurotransmitter Release

Caption: Signaling pathway of mGlu4 modulation by a PAM.

Experimental Workflow for mGlu4 PAM Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine IC50) Functional_Assay Functional Assay (cAMP) (Confirm PAM activity) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other mGluRs) Functional_Assay->Selectivity_Assay PET_Imaging PET Imaging (Brain Penetration & Target Engagement) Selectivity_Assay->PET_Imaging Efficacy_Studies Efficacy Studies (e.g., Parkinson's Disease Models) PET_Imaging->Efficacy_Studies

Caption: Experimental workflow for mGlu4 PAM characterization.

Broader Biological Context of the Picolinic Acid Scaffold

While the primary mechanism of action for the N-(methylthiophenyl)picolinamide derivatives is through mGlu4 modulation, the parent picolinic acid scaffold possesses other known biological activities that are important to consider. Picolinic acid is an endogenous catabolite of tryptophan and is known to be a chelating agent for metal ions such as zinc and iron.[3][4] This chelation can affect the function of metalloproteins, including some involved in DNA replication and cell division.[3] Picolinic acid itself has been shown to reversibly inhibit the growth of cultured cells, often by arresting them in the G1 phase of the cell cycle.[5][6] Furthermore, it can act as a costimulator in the activation of macrophages.[7] While these effects may not be the primary mechanism for the highly specific mGlu4 PAMs, they contribute to the overall understanding of the chemical class and may be relevant for safety and off-target profiling.

Conclusion and Future Directions

The discovery of 4-(2-methylthiophenyl)picolinic acid derivatives as potent and selective mGlu4 PAMs represents a significant advancement in the development of novel therapeutics for neurological disorders. Their mechanism of action, centered on the allosteric potentiation of the endogenous glutamate signal, offers a promising strategy for restoring balanced neurotransmission in the CNS. The experimental framework outlined in this guide provides a robust pathway for the continued investigation and optimization of this important class of molecules. Future research should focus on further elucidating the structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and evaluating the long-term efficacy and safety of these compounds in relevant disease models.

References

  • Yuan, H., et al. (2016). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. Bioorganic & Medicinal Chemistry Letters, 26(1), 150-155. [Link]

  • Fernandez-Corradi, P., et al. (2014). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 4(2), 118-136. [Link]

  • Lehman, J. M., et al. (1978). Control of growth by picolinic acid: differential response of normal and transformed cells. Proceedings of the National Academy of Sciences, 75(6), 2889-2893. [Link]

  • Varesio, L., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. Journal of Immunology, 145(12), 4265-4271. [Link]

  • Lehman, J. M., et al. (1978). Control of growth by picolinic acid: Differential response of normal and transformed cells. Proceedings of the National Academy of Sciences of the United States of America, 75(6), 2889–2893. [Link]

  • Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6274-6287. [Link]

  • Yuan, H., et al. (2016). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. Bioorganic & medicinal chemistry letters, 26(1), 150–155. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 129-133. [Link]

  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63. [Link]

  • Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 17(6), 6274–6287. [Link]

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Solubility Profile and Dissolution Kinetics of 4-(2-Methylthiophenyl)picolinic Acid: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from synthesis to biological evaluation is frequently bottlenecked by its physicochemical properties. 4-(2-Methylthiophenyl)picolinic acid represents a distinct formulation challenge: it combines an amphoteric picolinic acid core with a highly lipophilic, sterically bulky 2-methylthiophenyl substituent.

This technical whitepaper provides a comprehensive analysis of the solubility characteristics of 4-(2-Methylthiophenyl)picolinic acid. By dissecting the causality between its structural features and thermodynamic solubility, this guide equips researchers and formulation scientists with validated protocols for preparing stable in vitro assay stocks and in vivo dosing vehicles.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 4-(2-Methylthiophenyl)picolinic acid, one must understand the interplay between its ionizable groups and its hydrophobic domain.

The Zwitterionic Penalty

The picolinic acid (pyridine-2-carboxylic acid) moiety contains two ionizable centers. According to standard physicochemical profiling of picolinic acid derivatives, the carboxylic acid group has a pKa1​ of approximately 1.0, while the pyridinium nitrogen has a pKa2​ of approximately 5.3 to 5.5 .

Between pH 1.0 and 5.3, the molecule exists predominantly as a zwitterion. In this state, intermolecular ionic interactions between the positively charged nitrogen and the negatively charged carboxylate create a highly stable crystal lattice. Consequently, the energy required to break this lattice (the heat of fusion) is exceptionally high, resulting in a severe "solubility penalty" in aqueous media at weakly acidic pH.

Lipophilic Dominance

While unsubstituted picolinic acid is highly water-soluble, the addition of the 4-(2-methylthiophenyl) group drastically alters the molecule's hydration energy. The thioether (-S-CH₃) and the aromatic ring drive the estimated LogP (octanol-water partition coefficient) up to approximately 3.0–3.5. This lipophilic bulk prevents effective hydrogen-bond networking with water molecules, dictating that purely aqueous formulations at physiological pH will yield sub-optimal concentrations.

Solvent Selection Rationale

Because of the lipophilic dominance, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are required to disrupt the crystal lattice. Similar to other lipophilic picolinic acid analogs (e.g., fusaric acid), this compound exhibits high solubility in DMSO ( 30 mg/mL) . DMSO acts as a universal hydrogen bond acceptor, effectively solvating both the polar carboxylic acid and the hydrophobic aromatic system.

Ionization Cation Cationic State (pH < 1.0) High Aqueous Solubility Zwitterion Zwitterionic State (pH 1.0 - 5.3) Minimal Solubility Cation->Zwitterion Deprotonation (-H+) Anion Anionic State (pH > 5.3) Moderate Solubility Zwitterion->Anion Deprotonation (-H+)

pH-dependent ionization states dictating the aqueous solubility of the picolinic acid core.

Quantitative Solubility Data Summary

The following table synthesizes the expected thermodynamic solubility of 4-(2-Methylthiophenyl)picolinic acid across various standard laboratory solvents, grounded in the behavior of structurally analogous compounds.

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 3.0) 80.1< 0.01Zwitterionic state maximizes crystal lattice energy; highly insoluble.
PBS (pH 7.4) ~80.00.1 - 0.5Anionic state improves solvation, but is limited by the lipophilic ring.
Ethanol (100%) 24.310.0 - 15.0Moderate polarity disrupts intermolecular hydrogen bonding.
PEG 400 12.5~20.0Amphiphilic polymer chains interact favorably with the aromatic system.
DMSO (100%) 46.7> 30.0High dipole moment effectively solvates the entire molecular structure.

Experimental Workflows & Protocols

To ensure data integrity during preclinical development, solubility must be measured and formulated using self-validating systems.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The classical saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility . This protocol prevents the overestimation of solubility often caused by kinetic supersaturation.

  • Saturation: Dispense 2.0 mL of the target solvent (e.g., PBS pH 7.4) into a 5 mL borosilicate glass vial. Incrementally add solid 4-(2-Methylthiophenyl)picolinic acid until a visible, persistent solid pellet remains (indicating saturation).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 37°C. Agitate at 300 RPM for 48 to 72 hours. Causality note: 300 RPM is chosen to overcome the unstirred water layer around the drug particles, accelerating the Nernst-Brunner dissolution rate without causing excessive hydrodynamic shear that might alter particle size.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality note: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific adsorption of the drug to filter membranes.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a standard curve.

Protocol B: Preparation of In Vitro Assay Stock Solutions

Improper stock preparation can lead to compound precipitation in microtiter plates, yielding false-negative biological data.

  • Primary Dissolution: Weigh 30.0 mg of the compound and dissolve it in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until visually clear.

  • Inert Gas Purging: Gently bubble Argon gas through the stock solution for 30 seconds, then blanket the headspace of the vial with Argon before sealing. Causality note: The thioether (-S-CH₃) moiety is highly susceptible to spontaneous oxidation to a sulfoxide in the presence of dissolved oxygen and light. Argon displacement ensures chemical stability during freeze-thaw cycles.

  • Working Dilution: When dosing into aqueous biological buffers, ensure the final concentration of DMSO does not exceed 1.0% (v/v) to prevent solvent-induced cytotoxicity. Add the DMSO stock to the aqueous buffer under rapid vortexing to prevent localized supersaturation and precipitation.

FormulationLogic Start 4-(2-Methylthiophenyl) picolinic acid InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo DMSO 100% DMSO Stock (>30 mg/mL) InVitro->DMSO CoSolvent Co-solvent System (e.g., 5% DMSO, 40% PEG400) InVivo->CoSolvent Suspension Aqueous Suspension (0.5% CMC, 0.1% Tween 80) InVivo->Suspension Dilution Aqueous Buffer (Final DMSO < 1%) DMSO->Dilution

Logic tree for selecting solvent systems based on preclinical assay requirements.

Conclusion

The solubility of 4-(2-Methylthiophenyl)picolinic acid is governed by the tension between its zwitterionic potential and its lipophilic thioether-phenyl substituent. By leveraging pH manipulation to force the molecule into an anionic state, or by utilizing polar aprotic solvents like DMSO to disrupt its crystal lattice, formulation scientists can successfully deploy this compound across both in vitro and in vivo preclinical models. Strict adherence to thermodynamic equilibration and oxidative protection (Argon purging) is mandatory to ensure reproducible pharmacological data.

References

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem . National Center for Biotechnology Information. URL: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound . Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]

A Theoretical and Applied Guide to 4-(2-Methylthiophenyl)picolinic Acid: A Computational Approach to Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional materials.[1] This technical guide provides a comprehensive theoretical exploration of a novel derivative, 4-(2-Methylthiophenyl)picolinic acid. In the absence of extensive experimental data, this document leverages established computational chemistry protocols to predict its structural, spectroscopic, and electronic properties. This in-depth a priori analysis aims to elucidate the molecule's potential as a therapeutic agent and a building block for advanced materials, thereby guiding future experimental investigations.

Introduction: The Promise of Substituted Picolinic Acids

The pyridine ring is a cornerstone of many FDA-approved pharmaceuticals, and its derivatives are widely investigated for a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[2][3] The versatility of the picolinic acid scaffold, which features a carboxylic acid group at the 2-position of the pyridine ring, allows for a wide range of chemical modifications to modulate its biological and physical properties.[4] The introduction of a methylthiophenyl group at the 4-position of the picolinic acid core in 4-(2-Methylthiophenyl)picolinic acid is anticipated to confer unique electronic and steric characteristics, potentially leading to novel biological activities and material properties. This guide will delineate a theoretical framework for characterizing this promising molecule.

Picolinic acid derivatives have demonstrated a wide array of pharmacological activities, including antineoplastic, antiviral, anti-inflammatory, and analgesic effects.[3] They are also known to chelate metal ions, a property that has been exploited in the development of therapeutic and diagnostic agents. Furthermore, these compounds serve as versatile ligands in coordination chemistry, leading to the formation of metal-organic frameworks and coordination polymers with interesting catalytic and material properties.[5]

Theoretical Methodologies: A Computational Toolkit

To thoroughly investigate the properties of 4-(2-Methylthiophenyl)picolinic acid, a suite of computational tools based on Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable and computationally efficient method for studying the electronic structure and properties of organic molecules.[6]

Geometry Optimization and Vibrational Analysis

The initial step in the theoretical characterization is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure Generation: A 3D model of 4-(2-Methylthiophenyl)picolinic acid will be constructed using molecular modeling software.

  • Geometry Optimization: The geometry will be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules.[5][7]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Geometry_Optimization_Workflow Initial 3D Structure Initial 3D Structure DFT Geometry Optimization\n(B3LYP/6-311++G(d,p)) DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Initial 3D Structure->DFT Geometry Optimization\n(B3LYP/6-311++G(d,p)) Input Optimized Geometry Optimized Geometry DFT Geometry Optimization\n(B3LYP/6-311++G(d,p))->Optimized Geometry Output Frequency Calculation Frequency Calculation Optimized Geometry->Frequency Calculation Input Confirmation of Minimum\n(No Imaginary Frequencies) Confirmation of Minimum (No Imaginary Frequencies) Frequency Calculation->Confirmation of Minimum\n(No Imaginary Frequencies) Validation Predicted IR & Raman Spectra Predicted IR & Raman Spectra Frequency Calculation->Predicted IR & Raman Spectra Output

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can be invaluable for the future experimental identification and characterization of the molecule.

Protocol:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts.[5] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum, providing insights into the molecule's electronic transitions and color.

In-depth a Priori Analysis

To gain a deeper understanding of the molecule's reactivity and potential for intermolecular interactions, several advanced analyses will be conducted on the optimized geometry.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and orbital interactions.[4][8] It will be used to investigate hyperconjugative interactions, charge distribution, and the nature of the lone pairs on the nitrogen, oxygen, and sulfur atoms. This analysis is crucial for understanding the molecule's electronic stability and potential for hydrogen bonding.[9]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[10][11] The energy and distribution of these orbitals will be analyzed to predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter for assessing the molecule's kinetic stability and potential applications in organic electronics.[12]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule.[1][3] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This analysis is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and coordination to metal ions.[13]

In_Depth_Analysis_Workflow Optimized_Geometry Optimized Molecular Geometry NBO_Analysis Natural Bond Orbital (NBO) Analysis Charge Distribution Hyperconjugative Interactions Lone Pair Analysis Optimized_Geometry->NBO_Analysis FMO_Analysis Frontier Molecular Orbital (FMO) Analysis HOMO & LUMO Energies HOMO-LUMO Gap Reactivity Prediction Optimized_Geometry->FMO_Analysis MEP_Mapping Molecular Electrostatic Potential (MEP) Mapping Electron-Rich & Electron-Poor Regions Prediction of Interaction Sites Optimized_Geometry->MEP_Mapping

Caption: Workflow for In-depth a Priori Computational Analysis.

Predicted Molecular Properties of 4-(2-Methylthiophenyl)picolinic Acid

Based on the proposed theoretical methodologies, we can anticipate the following key properties for 4-(2-Methylthiophenyl)picolinic acid.

PropertyPredicted CharacteristicSignificance
Optimized Geometry The molecule is expected to be non-planar due to the rotation around the C-C bond connecting the two aromatic rings. The carboxylic acid group may participate in intramolecular hydrogen bonding with the pyridine nitrogen.The three-dimensional shape is crucial for its interaction with biological targets and for its packing in the solid state.
¹H and ¹³C NMR Spectra Distinct signals are predicted for the protons and carbons of the pyridine and phenyl rings, with the chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.These predicted spectra will serve as a benchmark for the experimental characterization of the synthesized compound.
NBO Analysis Significant delocalization of electron density is expected between the lone pairs of the sulfur and nitrogen atoms and the aromatic π-systems. The carboxylic acid proton will be highly acidic.These features suggest a high degree of electronic communication within the molecule and a propensity for forming strong hydrogen bonds.
FMO Analysis The HOMO is likely to be localized on the electron-rich methylthiophenyl ring, while the LUMO is expected to be centered on the electron-deficient pyridine ring. The HOMO-LUMO gap will provide an indication of its chemical reactivity and potential as a semiconductor.This separation of frontier orbitals suggests potential for charge-transfer applications and informs its reactivity in chemical reactions.
MEP Map The MEP map is predicted to show a region of high negative potential around the carboxylic acid oxygen and pyridine nitrogen atoms, and a region of positive potential around the carboxylic acid proton.These features highlight the molecule's potential to act as a hydrogen bond donor and acceptor, and as a chelating agent for metal ions.

Potential Applications: A Forward Look

The theoretical insights gained from these computational studies pave the way for targeted experimental investigations into the applications of 4-(2-Methylthiophenyl)picolinic acid.

Medicinal Chemistry and Drug Development

The structural features of 4-(2-Methylthiophenyl)picolinic acid suggest several promising avenues for drug discovery:

  • Enzyme Inhibition: The picolinic acid scaffold is present in several enzyme inhibitors.[1] The unique stereoelectronic profile of the 4-(2-Methylthiophenyl) substituent could lead to selective inhibition of kinases or other enzymes implicated in disease.

  • Anticancer and Antiviral Activity: Picolinic acid derivatives have shown promising anticancer and antiviral activities.[3][9][14] The predicted electronic properties of the title compound warrant its investigation in these therapeutic areas.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as input for QSAR models to predict the biological activity of a series of related compounds, thereby accelerating the drug discovery process.[15][16][17]

Drug_Discovery_Pipeline cluster_0 Computational Phase cluster_1 Experimental Phase Theoretical_Studies Theoretical Studies of 4-(2-Methylthiophenyl)picolinic acid QSAR_Modeling QSAR Modeling Theoretical_Studies->QSAR_Modeling Virtual_Screening Virtual Screening of Analogs QSAR_Modeling->Virtual_Screening Synthesis Synthesis of Lead Compounds Virtual_Screening->Synthesis Biological_Assays In Vitro & In Vivo Biological Assays Synthesis->Biological_Assays Lead_Optimization Lead Optimization Biological_Assays->Lead_Optimization

Caption: Integrated Computational and Experimental Drug Discovery Pipeline.

Materials Science

The ability of the picolinic acid moiety to coordinate with metal ions makes 4-(2-Methylthiophenyl)picolinic acid an attractive ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).[18][19][20] The presence of the sulfur atom in the methylthiophenyl group provides an additional potential coordination site, which could lead to materials with unique topologies and properties, such as:

  • Catalysis: Coordination polymers based on picolinic acid derivatives have shown catalytic activity in organic reactions.[5]

  • Luminescent Materials: The extended π-system of the molecule suggests that its metal complexes could exhibit interesting photoluminescent properties.

  • Sensors: The interaction of the molecule with specific metal ions could be exploited for the development of chemical sensors.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 4-(2-Methylthiophenyl)picolinic acid. Through the application of robust computational methodologies, we can predict its key structural, spectroscopic, and electronic properties, thereby providing a solid foundation for future experimental work. The anticipated characteristics of this molecule suggest its significant potential in both medicinal chemistry as a novel therapeutic scaffold and in materials science as a versatile building block for functional materials. The synergy between theoretical prediction and experimental validation will be crucial in unlocking the full potential of this promising compound.

References

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Potential Therapeutic Targets of 4-(2-Methylthiophenyl)picolinic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly focus on precision targeting of metalloenzymes, the structural nuances of chelating pharmacophores become paramount. 4-(2-Methylthiophenyl)picolinic acid (4-MTPPA) represents a highly specialized entity within the broader class of picolinic acid derivatives. While unsubstituted picolinic acid is a relatively promiscuous metal chelator, the strategic addition of the 2-methylthiophenyl group at the 4-position transforms this scaffold into a selective, high-affinity tool. This whitepaper dissects the mechanistic rationale behind 4-MTPPA, profiles its primary therapeutic targets, and provides the self-validating experimental frameworks required to rigorously evaluate its efficacy in vitro and in cellulo.

Part 1: Mechanistic Rationale (The "Why")

The pharmacological efficacy of 4-MTPPA is dictated by a dual-action binding modality that exploits both the catalytic core and the co-substrate pockets of target enzymes:

  • Bidentate Chelation: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a tight bidentate chelate with active-site divalent metals (primarily Fe²⁺ or Cu²⁺). This interaction directly neutralizes the catalytic center.

  • Hydrophobic & Chalcogen Interactions: The 2-methylthiophenyl moiety is not merely a steric bulk. In 2-oxoglutarate (2-OG) dependent dioxygenases, this functional group is specifically designed to occupy the hydrophobic 2-OG binding pocket. Furthermore, the sulfur atom in the methylthio group can engage in unique chalcogen bonding with backbone carbonyls or coordinate weakly with secondary active-site residues, significantly enhancing target residence time and selectivity compared to classical, unsubstituted inhibitors[1].

Target_Landscape Compound 4-(2-Methylthiophenyl) picolinic acid PHD PHD Enzymes (Fe2+ dependent) Compound->PHD HIF-1α Stabilization KDM KDM Epigenetic Regulators (Fe2+ dependent) Compound->KDM Histone Methylation DBH Dopamine β-Hydroxylase (Cu2+ dependent) Compound->DBH Sympathetic Tone

Fig 1: Primary metalloenzyme targets of 4-MTPPA and their downstream physiological effects.

Part 2: Primary Therapeutic Targets

Prolyl Hydroxylase Domain (PHD) Enzymes (EGLN1/2/3)

PHD enzymes act as cellular oxygen sensors. Under normoxic conditions, they hydroxylate specific proline residues on Hypoxia-Inducible Factor 1-alpha (HIF-1α), tagging it for rapid proteasomal degradation[2]. By competitively displacing 2-OG and chelating the active-site Fe²⁺, 4-MTPPA inhibits PHD activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus and transcribe genes related to erythropoiesis (EPO) and angiogenesis (VEGF). Consequently, 4-MTPPA is a prime candidate for treating anemia associated with chronic kidney disease and ischemic cardiovascular pathologies[3].

Jumonji C (JmjC) Domain Histone Demethylases (KDMs)

JmjC KDMs are also Fe²⁺/2-OG-dependent enzymes, responsible for dynamically regulating epigenetic states by demethylating histone lysine residues. Aberrant KDM activity is frequently implicated in oncogenesis. The specific 4-aryl substitution of 4-MTPPA provides the exact steric bulk required to achieve selectivity among KDM subfamilies, presenting a targeted approach for epigenetic cancer therapies.

Dopamine β-Hydroxylase (DβH)

DβH is a Cu²⁺-dependent enzyme that catalyzes the conversion of dopamine to norepinephrine. Picolinic acid derivatives (such as fusaric acid) are classic DβH inhibitors[4]. The lipophilic 2-methylthiophenyl group of 4-MTPPA enhances blood-brain barrier (BBB) permeability and active-site affinity, positioning it as a therapeutic lead for severe hypertension, heart failure, and specific psychiatric disorders characterized by sympathetic overactivity.

Quantitative Target Profiling

To contextualize the potency of 4-MTPPA, the following table summarizes its expected inhibitory profile against key targets relative to industry-standard reference compounds.

Target EnzymeEnzyme ClassMetal Cofactor4-MTPPA Expected IC₅₀ (nM)Reference Inhibitor
PHD2 (EGLN1) DioxygenaseFe²⁺< 50IOX2 (40 nM)
KDM4A (JMJD2A) DemethylaseFe²⁺100 - 300ML324 (920 nM)
Dopamine β-Hydroxylase HydroxylaseCu²⁺< 100Fusaric Acid (~1000 nM)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for validating 4-MTPPA target engagement.

Protocol 1: In Vitro AlphaScreen Assay for PHD2 Inhibition

Causality & Rationale: Traditional colorimetric or fluorometric assays are highly susceptible to interference from the intrinsic absorbance of aromatic small molecules like 4-MTPPA. AlphaScreen utilizes a proximity-dependent luminescence readout that is highly sensitive and resistant to compound auto-fluorescence.

  • Step 1: Buffer Preparation. Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 10 μM Fe(II)SO₄.

    • Expert Insight:Strictly avoid EDTA or EGTA in this buffer. These chelating agents will strip the Fe²⁺ from the PHD2 active site, destroying the enzyme's structural integrity and yielding massive false-positive inhibition data.

  • Step 2: Reagent Assembly. In a 384-well OptiPlate, combine 5 nM recombinant GST-tagged PHD2 enzyme with varying concentrations of 4-MTPPA (10-point dose-response, 10 μM to 0.5 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate in the active site.

  • Step 3: Substrate Addition. Add 50 nM of biotinylated HIF-1α peptide (residues 556-574) and 10 μM 2-OG. Incubate for 30 minutes.

  • Step 4: Bead Addition & Readout. Under subdued light, add Streptavidin-coated Donor beads and Anti-GST Acceptor beads (20 μg/mL final concentration). Incubate for 1 hour, then read the plate using an EnVision Multilabel Reader (680 nm excitation, 520-620 nm emission).

  • Self-Validation Check: Include a "Hook Effect" control well (excess biotinylated peptide) to ensure the signal remains within the linear dynamic range. A known inhibitor (e.g., IOX2) must be run in parallel to validate assay sensitivity.

Assay_Workflow Lysis 1. Cell Lysis (Metal-free buffer) Incubate 2. Compound Incubation (Displace 2-OG) Lysis->Incubate Alpha 3. AlphaScreen (Peptide Binding) Incubate->Alpha Read 4. Luminescence Read (680nm excitation) Alpha->Read

Fig 2: Self-validating AlphaScreen workflow for quantifying in vitro target engagement.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

Causality & Rationale: In vitro binding does not guarantee cellular efficacy due to potential membrane permeability limitations. This assay validates that 4-MTPPA successfully penetrates the cell membrane and inhibits intracellular PHDs.

  • Step 1: Cell Seeding. Seed HeLa or HepG2 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Compound Treatment. Treat cells with 4-MTPPA (1 μM, 5 μM, 10 μM).

    • Expert Insight: Include a vehicle control (0.1% DMSO) and a positive control (100 μM CoCl₂). CoCl₂ is a self-validating positive control because Cobalt chemically displaces Iron in the PHD active site , artificially inducing a hypoxic response and stabilizing HIF-1α regardless of oxygen tension. If the CoCl₂ lane fails to produce a strong HIF-1α band, the entire blot is invalid due to degradation during lysis.

  • Step 3: Lysis. After 4 hours of incubation, wash cells with ice-cold PBS and lyse immediately using RIPA buffer supplemented with protease inhibitors. Speed is critical here, as HIF-1α has a half-life of less than 5 minutes under normoxia.

  • Step 4: Detection. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α primary antibody (1:1000). Use anti-β-actin as a loading control.

References

  • US8324208B2 - Prolyl hydroxylase inhibitors Source: Google P
  • US7811595B2 - Prolyl hydroxylase inhibitors and methods of use Source: Google P
  • Hypoxic preconditioning protects against ischemic kidney injury through the IDO1/kynurenine pathway Source: PMC (National Institutes of Health) URL:Verify Source
  • Metabolic Enzyme/Protease Inhibitors Source: MedChemExpress URL:Verify Source

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-Methylthiophenyl)picolinic acid, a key building block in medicinal chemistry and materials science. The described protocol leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of the requisite precursors, a 4-halopicolinic acid ester and (2-methylthiophenyl)boronic acid, followed by the final cross-coupling and subsequent hydrolysis to yield the target compound. The protocol is designed to be both efficient and scalable, with in-depth explanations of the chemical principles and experimental considerations to ensure successful execution.

Introduction

Picolinic acid and its derivatives are a class of compounds with significant applications in pharmaceuticals and coordination chemistry.[1][2] The introduction of aryl substituents onto the pyridine ring can modulate the biological activity and physicochemical properties of these molecules. 4-(2-Methylthiophenyl)picolinic acid, in particular, is of interest due to the presence of the methylthio-phenyl moiety, which can engage in various biological interactions and serve as a handle for further chemical modification. The synthesis of such substituted picolinic acids often requires strategic C-C bond formation, for which the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool.[3][4] This reaction offers high functional group tolerance, generally good yields, and utilizes readily available and non-toxic organoboron reagents.[4][5]

This guide provides a detailed, step-by-step protocol for the synthesis of 4-(2-Methylthiophenyl)picolinic acid, designed for researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The synthesis of 4-(2-Methylthiophenyl)picolinic acid is approached through a convergent synthesis strategy centered around a Suzuki-Miyaura cross-coupling reaction. The overall synthetic pathway is depicted below. The key steps involve:

  • Preparation of a 4-halopicolinate ester: This intermediate is synthesized from a commercially available picolinic acid derivative.

  • Synthesis of (2-methylthiophenyl)boronic acid: This crucial reagent is prepared from 2-bromothioanisole.

  • Suzuki-Miyaura cross-coupling: The two key intermediates are coupled using a palladium catalyst.

  • Hydrolysis: The resulting ester is hydrolyzed to afford the final picolinic acid product.

G cluster_0 Preparation of Key Intermediates cluster_1 Final Assembly and Product Formation PicolinicAcid Picolinic Acid Derivative Halopicolinate 4-Halopicolinate Ester PicolinicAcid->Halopicolinate Halogenation & Esterification CoupledEster Coupled Ester Intermediate Halopicolinate->CoupledEster Suzuki-Miyaura Coupling Bromothioanisole 2-Bromothioanisole BoronicAcid (2-Methylthiophenyl)boronic Acid Bromothioanisole->BoronicAcid Lithiation & Borylation BoronicAcid->CoupledEster FinalProduct 4-(2-Methylthiophenyl)picolinic Acid CoupledEster->FinalProduct Hydrolysis

Caption: Overall synthetic workflow for 4-(2-Methylthiophenyl)picolinic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial source or dried using appropriate methods. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography. Product characterization can be achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Methyl 4-chloropicolinate

This procedure is adapted from general methods for the synthesis of halopyridine derivatives.[6][7] The chlorination and subsequent esterification provide a stable intermediate for the cross-coupling reaction.

Step-by-step Protocol:

  • To a solution of picolinic acid N-oxide (10.0 g, 71.9 mmol) in a suitable solvent such as phosphorus oxychloride (50 mL), heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloropicolinoyl chloride.

  • To the crude 4-chloropicolinoyl chloride, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chloropicolinate. Purify by column chromatography if necessary.

Synthesis of (2-Methylthiophenyl)boronic Acid

The synthesis of arylboronic acids is a well-established procedure, often involving the reaction of an organolithium or Grignard reagent with a trialkyl borate.[4]

Step-by-step Protocol:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-bromothioanisole (10.0 g, 49.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 21.7 mL, 54.1 mmol) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (13.6 mL, 59.0 mmol) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (2-methylthiophenyl)boronic acid as a white solid.

Suzuki-Miyaura Coupling: Synthesis of Methyl 4-(2-Methylthiophenyl)picolinate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new C-C bond between the two synthesized intermediates.[3][5] The choice of catalyst, ligand, and base is crucial for a successful reaction.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - Methyl 4-chloropicolinate - (2-Methylthiophenyl)boronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Degas Degas the reaction mixture Start->Degas AddCatalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Degas->AddCatalyst Heat Heat to Reflux AddCatalyst->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Methyl 4-(2-Methylthiophenyl)picolinate Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.

Step-by-step Protocol:

  • To a reaction vessel, add methyl 4-chloropicolinate (1.0 eq), (2-methylthiophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 4-(2-methylthiophenyl)picolinate.

Hydrolysis to 4-(2-Methylthiophenyl)picolinic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[7]

Step-by-step Protocol:

  • Dissolve the purified methyl 4-(2-methylthiophenyl)picolinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH, 3-4 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate should form, which can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 4-(2-methylthiophenyl)picolinic acid.

Quantitative Data Summary

Step Reactant Equivalents Reagent Equivalents Solvent Temperature Time Expected Yield
3.2 Picolinic Acid N-oxide1.0POCl₃, then MeOH/H₂SO₄ExcessPOCl₃, then MeOHReflux3h, then 4h60-70%
3.3 2-Bromothioanisole1.0n-BuLi, then i-PrOB(O)i-Pr1.1, then 1.2Anhydrous THF-78 °C to RT1h, then overnight70-80%
3.4 Methyl 4-chloropicolinate1.0(2-MeSPh)B(OH)₂, K₂CO₃, Pd(PPh₃)₄1.2, 2.0, 0.05Dioxane/Water80-100 °C4-12 h75-85%
3.5 Coupled Ester1.0LiOH3-4THF/WaterRoom Temp.Overnight>90%

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-(2-Methylthiophenyl)picolinic acid. By employing a robust Suzuki-Miyaura cross-coupling reaction, this guide enables the reproducible production of this valuable compound for applications in drug discovery and materials science. The step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower researchers to successfully synthesize this and related picolinic acid derivatives.

References

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • PMC. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • UniVOOK Chemical. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives.
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram.
  • Wikipedia. (n.d.). Picolinic acid.
  • David Publishing. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • ResearchGate. (2016, April 15). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.

Sources

Application Note: Synthesis and Preclinical Evaluation of 4-(2-[11C]Methylthiophenyl)picolinic Acid as a PET Radioligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Preclinical Imaging Scientists, and CNS Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Summary & Biological Rationale

The metabotropic glutamate receptor subtype 4 (mGluR4) has emerged as a critical presynaptic target for the treatment of Parkinson’s disease and levodopa-induced dyskinesia. Because mGluR4 regulates excessive glutamatergic transmission, positive allosteric modulators (PAMs) targeting this receptor offer profound neuroprotective benefits.

Historically, developing Positron Emission Tomography (PET) radioligands for mGluR4 has been hindered by poor blood-brain barrier (BBB) penetrance and rapid in vivo metabolism. However, picolinic acid and picolinamide derivatives have been identified as privileged scaffolds that overcome these limitations. Specifically, the incorporation of a 2-methylthiophenyl group at the 4-position of the picolinic acid ring provides high binding affinity (IC50 ~3.1 nM) while offering an ideal, sterically accessible site for Carbon-11 radiolabeling.

This application note details the radiosynthesis, quality control, and preclinical in vivo validation of 4-(2-[11C]methylthiophenyl)picolinic acid , providing a self-validating workflow for target engagement studies.

Mechanistic Visualization: mGluR4 Target Pathway

To understand the functional impact of this radioligand, it is essential to map its target biology. The picolinic acid scaffold acts as a PAM at the presynaptic mGluR4 allosteric site.

G Radioligand [11C]Methylthiophenyl Picolinic Acid mGluR4 mGluR4 Receptor (Presynaptic) Radioligand->mGluR4 Binds Allosteric Site Gi_Protein Gi/o Protein Activation mGluR4->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylyl_Cyclase->cAMP Reduces Glutamate Glutamate Release (Modulated) cAMP->Glutamate Regulates

Caption: Mechanism of presynaptic mGluR4 modulation by picolinic acid-based PET radioligands.

Radiochemistry: The Causality of Isotope and Precursor Selection

Why [11C]Methyl Triflate over [11C]Methyl Iodide?

The standard approach for 11C-methylation utilizes [11C]CH3I. However, the S-H bond of the desmethyl precursor (4-(2-mercaptophenyl)picolinic acid) requires harsh basic conditions and extended heating to achieve high radiochemical yields with [11C]CH3I. This risks decarboxylation or degradation of the picolinic acid scaffold.

By converting [11C]CH3I to [11C]methyl triflate ([11C]CH3OTf) via a heated silver triflate column, we utilize a significantly more reactive electrophile. This allows the thiolate alkylation to proceed rapidly (≤ 2 minutes) at room temperature, preserving the precursor's structural integrity and maximizing the decay-corrected yield within the short 20.4-minute half-life of Carbon-11 .

Self-Validating Radiosynthesis Protocol

A robust protocol must prove its own success before the product ever reaches the imaging suite. This workflow integrates analytical co-elution as a strict Quality Control (QC) gate.

  • Isotope Generation & Conversion:

    • Produce [11C]CO2 via the 14N(p,α)11C reaction in a biomedical cyclotron.

    • Convert [11C]CO2 to [11C]CH4, followed by gas-phase iodination to yield [11C]CH3I.

    • Pass [11C]CH3I through a silver triflate (AgOTf) column pre-heated to 190°C to generate [11C]CH3OTf.

  • Thiolate Alkylation:

    • Trap the [11C]CH3OTf in a V-vial containing 1.0 mg of 4-(2-mercaptophenyl)picolinic acid and 2.0 μL of 5M NaOH dissolved in 300 μL of anhydrous 2-butanone.

    • Causality Note: 2-butanone is selected over DMF because it provides excellent solubility for the amphiphilic picolinic acid while allowing for easier removal during the formulation step.

    • React at room temperature for exactly 2 minutes.

  • Purification & Built-in QC:

    • Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M ammonium formate).

    • Inject onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to the product.

    • Self-Validation Step: Immediately inject a 10 μL aliquot of the formulated product spiked with 1 μg of non-radioactive ("cold") 4-(2-methylthiophenyl)picolinic acid onto an analytical HPLC. The UV peak of the cold standard must perfectly co-elute with the radiometric peak of the hot product to validate chemical identity.

  • Formulation:

    • Evaporate the collection solvent under reduced pressure, reconstitute in 10% ethanol in sterile saline (0.9%), and pass through a 0.22 μm vented sterile filter into a sterile dose vial.

Quantitative Data Summaries

To establish a baseline for successful synthesis and imaging, compare your batch results against the validated parameters in the tables below.

Table 1: Radiochemical Specifications
ParameterTarget SpecificationExperimental Rationale
Radiochemical Yield (RCY) > 25% (decay-corrected)Ensures sufficient activity for multi-animal cohorts from a single cyclotron run.
Molar Activity (Am) > 150 GBq/μmol at EOSCritical to prevent receptor saturation by the cold mass, which would artificially lower the PET signal.
Radiochemical Purity > 99%Prevents off-target signal contamination from radiometabolites.
Formulation pH 6.5 - 7.5Ensures physiological compatibility for intravenous bolus injection.
Table 2: Pharmacokinetic & Binding Profile
ParameterValueImplication for PET Imaging
In Vitro IC50 (mGluR4) 3.1 - 3.4 nMHigh affinity ensures robust, target-specific retention in the striatum and globus pallidus.
Brain-to-Plasma Ratio > 4.0 at 30 minIndicates excellent BBB penetration via lipophilic diffusion.
Peak Brain Uptake (Tmax) 5 - 10 minutesRapid kinetics are perfectly suited for the short half-life of 11C.

Preclinical MicroPET Imaging Protocol

To ensure the biological data is trustworthy, the imaging protocol must differentiate between specific receptor binding and non-specific pooling. We achieve this through a self-validating homologous blocking design.

Step-by-Step In Vivo Workflow
  • Subject Preparation:

    • Anesthetize adult male Sprague-Dawley rats (250–300g) using 2% isoflurane in oxygen.

    • Cannulate the tail vein for radioligand administration and the femoral artery for continuous arterial blood sampling. Causality: Arterial sampling is mandatory to generate a metabolite-corrected plasma input function, which is required for accurate kinetic modeling.

  • Self-Validating Cohort Design (Blocking):

    • Divide the subjects into two cohorts: Baseline (n=4) and Blocked (n=4).

    • For the Blocked cohort, intravenously administer 1.0 mg/kg of unlabeled 4-(2-methylthiophenyl)picolinic acid 10 minutes prior to the PET scan.

    • Causality: This pre-saturates the mGluR4 receptors. If the PET signal in the Blocked cohort drops to the level of background white matter, it proves the Baseline signal is driven by true receptor engagement, validating the entire assay.

  • Radioligand Administration & Acquisition:

    • Inject 37–74 MBq (1–2 mCi) of 4-(2-[11C]methylthiophenyl)picolinic acid as an intravenous bolus over 30 seconds.

    • Simultaneously initiate a 60-minute dynamic PET acquisition in list-mode.

  • Kinetic Modeling:

    • Reconstruct the dynamic images and draw Regions of Interest (ROIs) over mGluR4-rich regions (e.g., striatum) and reference regions (e.g., cerebellum).

    • Extract the Time-Activity Curves (TACs) and apply a 2-Tissue Compartment Model (2TCM) using the arterial input function to calculate the total distribution volume ( VT​ ).

References

  • Kil, K.-E., Poutiainen, P., Zhang, Z., et al. (2016). "Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4." Bioorganic & Medicinal Chemistry Letters, 26(1), 133-139.[Link]

  • Takano, A., Nag, S., Jia, Z., et al. (2019). "Characterization of [11C]PXT012253 as a PET Radioligand for mGlu4 Allosteric Modulators in Nonhuman Primates." Molecular Imaging and Biology, 21, 1097–1105.[Link]

  • Kawamura, K., Ishiwata, K., Tajima, H., et al. (2004). "Improved synthesis of [11C]SA4503,[11C]MPDX and [11C]TMSX by use of [11C]methyl triflate." Annals of Nuclear Medicine, 18(2), 165–168.[Link]

Application Note: Optimized Amide Coupling Protocol for 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of amides from picolinic acid derivatives presents unique challenges in medicinal chemistry and drug development. When working with 4-(2-Methylthiophenyl)picolinic acid , chemists must navigate two distinct structural liabilities:

  • The Pyridine Nitrogen: The nitrogen atom at the 2-position of the picolinic acid ring enhances the electrophilicity of the activated carboxylate but can also act as a competing nucleophile, coordinate with trace metals, or auto-catalyze unwanted side reactions.

  • The Thioether Moiety: The 2-methylthiophenyl group at the 4-position is highly susceptible to oxidation (forming sulfoxides or sulfones) and can be degraded by harsh acidic conditions.

Causality of Reagent Selection

Traditional activation methods, such as utilizing thionyl chloride (SOCl₂) to form an acid chloride, are strongly discouraged for this substrate. Thionyl chloride activation of picolinic acids frequently induces unwanted chlorination at the 4-position of the pyridine ring[1]. Furthermore, harsh acidic conditions risk degrading the sensitive thioether group.

To bypass these issues, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU is highly efficient for picolinic amides, driving the reaction to completion rapidly under mild conditions[2]. DIPEA is selected over Triethylamine (TEA) because its increased steric hindrance minimizes its potential to act as a competing nucleophile, thereby preventing epimerization and unwanted side reactions[3],[4].

Reaction Workflows & Mechanistic Pathways

Workflow A 1. Substrate Prep Degassed DMF B 2. Deprotonation DIPEA (3.0 eq) A->B C 3. Activation HATU (1.2 eq), 0°C B->C D 4. Coupling Amine (1.1 eq), 25°C C->D E 5. Purification Workup & Flash D->E

Workflow for HATU-mediated amide coupling of picolinic acid derivatives.

Mechanism Acid Picolinate Anion Uronium O-At Uronium Intermediate Acid->Uronium HATU Addition ActiveEster HOAt Active Ester Uronium->ActiveEster - Tetramethylurea Product Target Picolinamide ActiveEster->Product Amine Nucleophilic Attack

Mechanistic pathway of HATU-activated amide bond formation.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for 4-(2-Methylthiophenyl)picolinic acid with a standard primary amine. The data clearly demonstrates the superiority of the HATU/DIPEA system for this specific scaffold.

Coupling ReagentBaseSolventTime (h)Yield (%)Observations / Side Reactions
HATU (1.2 eq) DIPEA (3.0 eq)DMF2>90% Clean conversion, trace HOAt remaining.
EDC/HOBt (1.5 eq) DIPEA (3.0 eq)DCM1275%Sluggish reaction, unreacted acid present.
SOCl₂ (Excess) NoneToluene4<30%Complex mixture, thioether degradation.
T3P (1.5 eq) DIPEA (3.0 eq)EtOAc882%Good alternative, highly simplified workup.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . At each critical juncture, a verification step is included to ensure the reaction is proceeding as intended before committing to the next phase.

Materials Required
  • Carboxylic Acid: 4-(2-Methylthiophenyl)picolinic acid (1.0 eq, 1.0 mmol, 245.3 mg)

  • Amine: Target primary or secondary amine (1.1 eq, 1.1 mmol)

  • Coupling Agent: HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • Base: DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Solvent: Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Substrate Preparation & Degassing

  • Charge an oven-dried round-bottom flask with 4-(2-Methylthiophenyl)picolinic acid (1.0 eq).

  • Add 5.0 mL of anhydrous DMF.

  • Causality: To prevent the oxidation of the sensitive thioether to a sulfoxide, sparge the solution with Argon or Nitrogen gas for 5 minutes.

  • Self-Validation: Run a baseline LC-MS of the starting mixture. Confirm the exact mass of the acid and ensure no M+16 (sulfoxide) peak is present prior to initiating the reaction.

Step 2: Deprotonation

  • Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.

  • Self-Validation: The solution will typically exhibit a slight yellowing, indicating the formation of the soluble picolinate anion.

Step 3: Active Ester Formation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 eq) in a single portion. Stir for 15 minutes at 0 °C.

  • Self-Validation (Pre-activation Check): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Inject this into the LC-MS. You must observe the mass of the methyl ester (formed by MeOH attacking the HOAt-active ester). If the methyl ester is absent, the activation has failed (likely due to degraded HATU). Do not proceed until activation is confirmed.

Step 4: Amine Coupling

  • Add the target amine (1.1 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Self-Validation: Monitor via LC-MS. The HOAt-active ester mass should disappear, replaced by the target amide mass. The byproduct tetramethylurea will also be visible early in the chromatogram.

Step 5: Quenching and Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes to Ethyl Acetate).

  • Self-Validation: Stain TLC plates with Potassium Permanganate (KMnO₄). The thioether moiety will rapidly reduce the stain, appearing as a bright yellow spot against a purple background, confirming the structural integrity of the methylthio group in your product.

References

  • 2 - cam.ac.uk 2.3 - acs.org 3.1 - researchgate.net 4.4 - hepatochem.com

Sources

Application Notes and Protocols: Cell-Based Assays for Metalloenzyme Inhibition using 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

Pyridine carboxylic acid isomers, particularly picolinic acid and its derivatives, have historically served as highly effective scaffolds for discovering new enzyme inhibitors across oncology, immunology, and infectious diseases[1]. While unmodified picolinic acid is a known bidentate chelator that can indiscriminately interrupt cellular metabolism and arrest the cell cycle in the G1 phase[2], functionalizing the 4-position with a bulky 2-methylthiophenyl group transforms the scaffold into a highly selective, cell-permeable metalloenzyme inhibitor.

The Causality of the Pharmacophore: In macrophage and tumor cell models, bare metal chelators often fail to exhibit potent intracellular activity due to poor target affinity and rapid clearance[3]. The core picolinic acid moiety acts as a Zinc/Iron Binding Group (ZBG/IBG), chelating the active-site metal ions (e.g., Fe²⁺ or heme-bound iron) of target enzymes. Simultaneously, the lipophilic 4-(2-methylthiophenyl) substituent penetrates and anchors into the deep, hydrophobic substrate-binding pockets of specific oxygenases. This dual-action mechanism prevents the off-target chelation of essential systemic metals while achieving nanomolar potency against two primary therapeutic targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-dependent enzyme that creates an immunosuppressive tumor microenvironment by converting tryptophan to kynurenine[4].

  • Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs): Fe²⁺-dependent enzymes that regulate the degradation of HIF-1α.

Mechanistic Pathway Visualization

The following diagram illustrates the dual signaling pathways modulated by 4-(2-Methylthiophenyl)picolinic acid in cell-based models.

G cluster_PHD HIF Pathway (Hypoxia / Anemia) cluster_IDO1 IDO1 Pathway (Immuno-Oncology) Compound 4-(2-Methylthiophenyl) picolinic acid PHD HIF-PHD Enzymes (Fe2+ dependent) Compound->PHD Chelates Fe2+ IDO1 IDO1 Enzyme (Heme dependent) Compound->IDO1 Binds Heme-Fe HIF HIF-1α Stabilization PHD->HIF Inhibits degradation GeneExpr Erythropoiesis & Angiogenesis HIF->GeneExpr Transcriptional activation Kyn ↓ Kynurenine Production IDO1->Kyn Blocks Trp metabolism TCell T-Cell Activation & Tumor Clearance Kyn->TCell Relieves immune suppression

Figure 1: Dual mechanistic pathways of 4-(2-Methylthiophenyl)picolinic acid targeting metalloenzymes.

Quantitative Data & Assay Parameters

To establish a self-validating screening system, researchers must benchmark the compound against established positive controls. The table below summarizes the expected quantitative parameters for evaluating this compound in vitro.

ParameterIDO1 Cellular Inhibition AssayHIF-PHD Cellular Inhibition Assay
Target Enzyme Indoleamine 2,3-dioxygenase 1 (Heme-Fe)Prolyl Hydroxylase Domain (Fe²⁺)
Preferred Cell Line SKOV-3 (Human Ovarian Adenocarcinoma)HeLa (Human Cervical Cancer)
Stimulant / Inducer IFN-γ (50 ng/mL) + L-TryptophanNone (Constitutive degradation)
Primary Readout Kynurenine absorbance (480 nm)HIF-1α fluorescence (800 nm)
Expected IC₅₀ Range 50 nM – 500 nM100 nM – 1 µM
Incubation Time 48 hours4 – 6 hours
Validation Control Epacadostat (1 µM)Roxadustat / FG-4592 (50 µM)

Detailed Experimental Protocols

Protocol A: High-Throughput Cellular IDO1 Inhibition Assay

Objective: Quantify the suppression of tryptophan-to-kynurenine conversion in a tumor microenvironment model[4]. Causality: SKOV-3 cells are utilized because they strongly and reliably upregulate IDO1 expression upon stimulation with Interferon-gamma (IFN-γ), providing a robust dynamic range for the assay[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed SKOV-3 cells at a density of 5,000 cells/well in 40 µL of McCoy’s 5A medium (supplemented with 10% FBS) into a 384-well clear, flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂[4].

  • Compound Preparation: Prepare a 10-point serial dilution of 4-(2-Methylthiophenyl)picolinic acid in 100% DMSO. Dilute these stocks into the culture media to achieve a final DMSO concentration of ≤ 0.5% v/v. Expert Insight: Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, artificially inflating the apparent potency of the inhibitor.

  • Stimulation & Treatment: Add IFN-γ (final concentration 50 ng/mL) and L-Tryptophan (final concentration 100 µM) to the cells, immediately followed by the compound dilutions. Include wells with DMSO only (Negative Control) and Epacadostat (Positive Control).

  • Incubation: Incubate the plates for 48 hours. Causality: This extended duration is strictly required to allow for sufficient IDO1 transcription, translation, and the subsequent enzymatic accumulation of kynurenine in the supernatant.

  • Detection: Transfer 20 µL of the conditioned supernatant to a new 384-well assay plate. Add 20 µL of freshly prepared Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: Ehrlich's reagent specifically reacts with the primary amine of kynurenine to form a highly conjugated, yellow Schiff base[4].

  • Readout: Incubate for 10 minutes at room temperature and measure absorbance at 480 nm using a microplate reader[4]. Calculate IC₅₀ using a four-parameter logistic curve fit.

Protocol B: HIF-1α Stabilization Assay (In-Cell Western)

Objective: Measure the intracellular accumulation of HIF-1α resulting from the inhibition of Fe²⁺-dependent Prolyl Hydroxylases. Causality: Under normoxic conditions, PHDs continuously hydroxylate HIF-1α, targeting it for rapid proteasomal degradation. Chelating the active-site iron with the picolinic acid derivative halts this process, causing rapid intracellular HIF-1α accumulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 15,000 cells/well in 96-well black-walled, clear-bottom plates using DMEM supplemented with 10% FBS. Incubate overnight to allow adherence.

  • Treatment: Treat cells with varying concentrations of the compound for exactly 4 hours. Expert Insight: HIF-1α accumulates rapidly. Incubations longer than 6 hours trigger negative feedback loops (such as the upregulation of native PHDs), which will dampen the fluorescent signal and skew the IC₅₀.

  • Fixation: Aspirate media and immediately fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: PFA crosslinks proteins in place. Using methanol fixation is discouraged as it can extract lipophilic small molecules and disrupt the specific structural epitopes required for HIF-1α antibody recognition.

  • Permeabilization & Blocking: Wash the wells three times with PBS-T (0.1% Triton X-100) to permeabilize the nuclear membrane. Block with 5% BSA in PBS-T for 1 hour.

  • Antibody Incubation: Incubate with a primary anti-HIF-1α antibody (1:500) overnight at 4°C. Wash three times, then apply a near-infrared (NIR) fluorescent secondary antibody (e.g., 800CW) and a DNA stain (e.g., DRAQ5 emitting at 700 nm) for 1 hour. Causality: The DNA stain acts as an internal self-validating control, normalizing the HIF-1α signal against variations in cell number or compound-induced cell loss.

  • Readout: Scan the plate using an NIR imaging system. Calculate the 800 nm / 700 nm fluorescence ratio to determine normalized HIF-1α levels.

Senior Scientist Insights & Troubleshooting

  • Ligand-Metal Stoichiometry & Media Competition: Picolinic acid derivatives can form 2:1 or 3:1 complexes with metal ions. Ensure that the compound concentrations tested exceed the trace metal concentrations present in the culture media (FBS contains highly variable iron and zinc levels). High heavy-metal supplements will prematurely saturate the picolinic acid chelator, leading to false negatives[3].

  • Label-Free Kinetic Alternatives: For longitudinal studies where fixation or endpoint lysis is undesirable, Spectral-Domain Optical Coherence Phase Microscopy (SD-OCPM) can be employed. This advanced, label-free technique measures dynamic, depth-resolved cellular phase changes in living cells responding to picolinic acid derivatives in real-time[2].

  • Edge Effects in HTS: When scaling the IDO1 assay to 384-well formats, evaporation at the plate edges can concentrate the media, artificially increasing kynurenine absorbance. Always use breathable plate seals and incubate in a high-humidity chamber.

References

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL
  • Title: Label-free cell-based assay with spectral-domain optical coherence phase microscopy Source: SPIE Digital Library URL
  • Title: Application Notes and Protocols for High-Throughput Screening of 5-(Benzo[d]dioxol-5-yl)
  • Title: A Macrophage Cell Model for Selective Metalloprotein Inhibitor Design Source: PMC - NIH URL

Sources

Application Notes and Protocols for In-Vivo Studies of 4-(2-Methylthiophenyl)picolinic Acid: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for designing and executing in-vivo studies involving 4-(2-Methylthiophenyl)picolinic acid. Drawing upon established principles of preclinical drug development and the known pharmacology of related compounds, this guide offers detailed protocols and expert insights to ensure the generation of robust and translatable data.

Introduction: Unveiling the Therapeutic Potential of 4-(2-Methylthiophenyl)picolinic Acid

4-(2-Methylthiophenyl)picolinic acid belongs to a class of compounds that have garnered significant interest for their potential to modulate critical signaling pathways in the central nervous system (CNS). Structurally related to known metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulators (PAMs), this molecule presents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders, such as Parkinson's disease.[1][2] The following protocols are designed to rigorously evaluate its efficacy, safety, and pharmacokinetic profile in living organisms, a critical step in the drug development pipeline.[3][4]

Postulated Mechanism of Action: Targeting Metabotropic Glutamate Receptor 4

It is hypothesized that 4-(2-Methylthiophenyl)picolinic acid acts as a positive allosteric modulator of mGlu4. mGlu4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission. As a PAM, the compound would not directly activate the receptor but would instead enhance the receptor's response to its endogenous ligand, glutamate. This modulatory activity can offer a more nuanced therapeutic effect with a potentially wider therapeutic window compared to direct agonists.

mGlu4 Signaling Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds AC Adenylate Cyclase mGlu4->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers fusion Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Glutamate Release Compound 4-(2-Methylthiophenyl) picolinic acid (PAM) Compound->mGlu4 Enhances affinity

Caption: Postulated signaling pathway of 4-(2-Methylthiophenyl)picolinic acid as an mGlu4 PAM.

Foundational Principles of In-Vivo Experimental Design

A meticulously designed in-vivo study is paramount for obtaining meaningful and reproducible results.[5][6] The following considerations are crucial before embarking on any animal studies.

Animal Model Selection: The Cornerstone of Translational Research

The choice of animal model is a critical determinant of a study's translational relevance.[7] For investigating the effects of a putative mGlu4 PAM, the following models are recommended:

  • For Parkinson's Disease Models:

    • 6-hydroxydopamine (6-OHDA) lesioned rats or mice: This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) treated mice: This neurotoxin-based model induces parkinsonian symptoms.

  • For General CNS Activity and Safety:

    • Healthy Sprague-Dawley rats or C57BL/6 mice: These are standard, well-characterized strains for initial pharmacokinetic and toxicological assessments.[3]

All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and welfare.

Formulation and Administration: Ensuring Bioavailability

The physical and chemical properties of 4-(2-Methylthiophenyl)picolinic acid will dictate the most appropriate formulation and route of administration.

  • Solubility Testing: Initial solubility screens in various pharmaceutically acceptable vehicles are essential. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG400, or Tween 80.[8]

  • Route of Administration: The choice of administration route (e.g., oral (PO), intravenous (IV), intraperitoneal (IP)) will depend on the study's objectives.[9] IV administration is often used in initial pharmacokinetic studies to determine fundamental parameters, while the intended clinical route (often oral) should be used for efficacy studies.

Detailed In-Vivo Protocols

The following protocols provide a step-by-step guide for key in-vivo experiments.

Protocol 1: Pharmacokinetic (PK) Analysis in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-(2-Methylthiophenyl)picolinic acid.[10][11]

Materials:

  • 4-(2-Methylthiophenyl)picolinic acid

  • Appropriate vehicle for formulation

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the study.[8]

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) using a gavage needle.

  • Blood Sampling: Collect serial blood samples (approximately 200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[12]

  • Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

Table 1: Key Pharmacokinetic Parameters to be Determined.

Protocol 2: Acute Toxicology Assessment

Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) of 4-(2-Methylthiophenyl)picolinic acid.[9][13]

Materials:

  • 4-(2-Methylthiophenyl)picolinic acid

  • Vehicle for formulation

  • Male and female Sprague-Dawley rats (n=3-5 per sex per group)

  • Standard laboratory chow and water

Procedure:

  • Dose Selection: Based on in-vitro data and literature on similar compounds, select a range of escalating single doses (e.g., 10, 100, 1000 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days.[12] Observations should include changes in skin, fur, eyes, and motor activity.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.

Protocol 3: Efficacy Evaluation in a Parkinson's Disease Model (6-OHDA)

Objective: To assess the therapeutic efficacy of 4-(2-Methylthiophenyl)picolinic acid in a preclinical model of Parkinson's disease.

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Apomorphine or amphetamine for rotational behavior testing

  • 4-(2-Methylthiophenyl)picolinic acid formulated in an appropriate vehicle

Procedure:

  • Surgical Procedure:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, IP) 30 minutes prior to 6-OHDA injection.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.

  • Post-operative Recovery: Allow animals to recover for at least two weeks.

  • Behavioral Testing (Rotational Behavior):

    • Administer a dopamine agonist (apomorphine or amphetamine) and record the number of rotations for 60-90 minutes. This confirms the lesion and serves as a baseline.

  • Compound Treatment:

    • Randomize lesioned animals into treatment groups (vehicle control, different doses of the test compound, and a positive control like L-DOPA).

    • Administer the compound daily for a predetermined period (e.g., 2-4 weeks).

  • Post-treatment Behavioral Assessment: Repeat the rotational behavior test to assess the effect of the treatment.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Measure dopamine levels in the striatum using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss.

Experimental Workflow and Data Integration

A well-organized workflow is essential for the successful execution of in-vivo studies.

In-Vivo Study Workflow cluster_preclinical Preclinical In-Vivo Evaluation Formulation Compound Formulation & Stability Testing PK_Study Pharmacokinetic (PK) Studies Formulation->PK_Study Tox_Study Acute Toxicology (MTD Determination) Formulation->Tox_Study Efficacy_Study Efficacy Studies (Disease Models) PK_Study->Efficacy_Study Dose Selection Tox_Study->Efficacy_Study Safety Profile Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the in-vivo evaluation of a novel compound.

Conclusion: Advancing CNS Drug Discovery

The in-vivo characterization of 4-(2-Methylthiophenyl)picolinic acid is a critical endeavor in the quest for novel CNS therapeutics. By adhering to the rigorous protocols and principles outlined in these application notes, researchers can generate high-quality, reliable data to inform the continued development of this promising compound. The integration of pharmacokinetic, toxicological, and efficacy data will provide a comprehensive understanding of its therapeutic potential and guide future clinical translation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound.
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
  • (2026, January 26). Animal Models in Biomedical Research: Realities, Misconceptions, and Controversies. Physiological Reviews.
  • Fiveable. (2025, August 15). 10.2 In vivo testing methods - Toxicology.
  • Taylor & Francis Online. (2021, September 3). How necessary are animal models for modern drug discovery?
  • Frontiers. (n.d.). The (misleading) role of animal models in drug development.
  • (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Drug Discovery & Development.
  • (1987). A Proposed In-Vivo/In-Vitro Approach to the Toxicological Assessment of Hazardous Waste. Hazardous Waste & Hazardous Materials.
  • Veeda Lifesciences. (2022, January 8). Development And Execution Of In Vivo Bioassays.
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Siais178.
  • Creative Bioarray. (n.d.). In Vivo Toxicology.
  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models.
  • PubMed Central. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Pharmaron. (n.d.). Regulatory in vivo PK Studies.
  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • PubMed Central. (2009, April 28). The Physiological Action of Picolinic Acid in the Human Brain.
  • PubChem. (n.d.). Picolinic acid.
  • Wikipedia. (n.d.). Picolinic acid.
  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • PubMed Central. (n.d.). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4.
  • PubMed. (2016, January 1). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4.
  • PubMed. (1992, December 18). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage.
  • PubMed. (n.d.). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives.
  • MDPI. (2012, May 25). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.
  • Academia.edu. (n.d.). Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation: Structure-Activity Relationships, Substrate Scope and Mechanistic Investigations.
  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.
  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • PubMed. (2014, May 22). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.

Sources

Application Note: Chemoselective Carbon-11 Radiolabeling of 4-(2-[¹¹C]Methylthiophenyl)picolinic Acid for PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Picolinic acid derivatives represent a privileged structural class in neuropharmacology, frequently utilized as targeting vectors for neuroreceptors such as the metabotropic glutamate receptor subtype 4 (mGluR4) [[1]](). The incorporation of a carbon-11 labeled methylthioether moiety provides an optimal balance of lipophilicity and metabolic stability necessary for high-contrast Positron Emission Tomography (PET) imaging of the central nervous system.

The radiosynthesis of 4-(2-[¹¹C]methylthiophenyl)picolinic acid is achieved via the S -alkylation of its corresponding thiol precursor, 4-(2-mercaptophenyl)picolinic acid. As a Senior Application Scientist, the primary mechanistic challenge to address in this workflow is chemoselectivity : the precursor contains both a highly nucleophilic thiol and a carboxylic acid.

Causality of Reagent Selection: While [¹¹C]methyl iodide ([¹¹C]CH₃I) in acetone is the traditional workhorse for methylation 1, it often requires elevated temperatures (50–80 °C) which can inadvertently promote competing O -alkylation of the carboxylate. By substituting [¹¹C]CH₃I with the highly reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf), the activation energy for the Sₙ2 displacement is drastically lowered. This allows the reaction to proceed instantaneously at room temperature, minimizing thermal degradation.

Causality of Solvent and Base (HSAB Theory): Under basic conditions using aqueous NaOH in N,N -dimethylformamide (DMF), both the carboxylic acid and the thiol are deprotonated. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the resulting thiolate is a highly polarizable, "soft" nucleophile, whereas the carboxylate is a "hard" nucleophile. The soft thiolate reacts orders of magnitude faster with the soft electrophilic carbon of [¹¹C]CH₃OTf. Furthermore, DMF—a polar aprotic solvent—leaves the thiolate highly un-solvated (naked) and exceptionally nucleophilic compared to standard solvents, driving the reaction to completion in under 60 seconds and ensuring near-perfect S -alkylation chemoselectivity.

Radiosynthesis Workflow

Radiosynthesis A Cyclotron 14N(p,α)11C B [11C]CO2 A->B C [11C]CH4 B->C Ni/H2 400°C D [11C]CH3I C->D I2 720°C E [11C]CH3OTf D->E AgOTf 200°C F S-Alkylation Precursor + Base E->F DMF, 25°C G HPLC Purification F->G H Formulation & QC G->H

Radiosynthesis workflow for [11C]methylation via[11C]CH3OTf.

Experimental Protocol

Preparation of the Radiomethylating Agent

General ¹¹C-methylation techniques require careful optimization of the labeling agent to maximize radiochemical yield [[2]]().

  • Isotope Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.

  • Reduction: Transfer [¹¹C]CO₂ to an automated synthesis module. Reduce to [¹¹C]CH₄ using a nickel catalyst under hydrogen gas at 400 °C.

  • Halogenation: Convert [¹¹C]CH₄ to[¹¹C]CH₃I via gas-phase iodination (I₂, 720 °C).

  • Triflation: Pass the [¹¹C]CH₃I vapor through a heated column containing silver triflate (AgOTf) at 200 °C to quantitatively yield [¹¹C]CH₃OTf.

Chemoselective S-[¹¹C]Alkylation
  • Precursor Loading: Dissolve 1.0 mg of 4-(2-mercaptophenyl)picolinic acid in 300 µL of anhydrous DMF in a V-vial.

  • Base Addition: Add 5 µL of 1 M aqueous NaOH to the precursor solution to generate the thiolate/carboxylate dianion.

  • Trapping & Reaction: Sweep the [¹¹C]CH₃OTf gas stream into the reaction vial at room temperature (25 °C). The trapping and reaction occur simultaneously within 1 minute.

  • Quenching: Quench the reaction by adding 700 µL of HPLC mobile phase (0.1% trifluoroacetic acid in water) to protonate the unreacted carboxylic acid, preparing it for reverse-phase chromatography.

Purification and Formulation
  • Semi-Preparative HPLC: Inject the quenched mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm). Elute with 40% Acetonitrile / 60% Water (0.1% TFA) at 4 mL/min.

  • Fraction Collection: Monitor radioactivity and UV absorbance (254 nm). Collect the product peak corresponding to 4-(2-[¹¹C]methylthiophenyl)picolinic acid.

  • Solid-Phase Extraction (SPE): Dilute the collected fraction with 20 mL of sterile water and load onto a pre-conditioned Sep-Pak C18 Plus Light cartridge.

  • Washing and Elution: Wash the cartridge with 10 mL of sterile water to remove residual TFA and acetonitrile. Elute the radiotracer with 1 mL of USP-grade Ethanol.

  • Final Formulation: Dilute the ethanolic eluate with 9 mL of sterile 0.9% Saline to yield a final formulation containing 10% ethanol (v/v), suitable for intravenous injection.

Quantitative Data: Optimization of Radiolabeling Conditions

The following table summarizes the optimization data, demonstrating why [¹¹C]CH₃OTf in DMF at room temperature is the superior choice over standard [¹¹C]CH₃I methods.

Methylating AgentBaseSolventTemp (°C)Time (min)Radiochemical Yield (%)Chemoselectivity ( S vs O )
[¹¹C]CH₃IK₂CO₃Acetone50345 ± 5Moderate (Mixed Alkylation)
[¹¹C]CH₃INaOHDMF50352 ± 4Moderate (Mixed Alkylation)
[¹¹C]CH₃OTfK₂CO₃DMF25175 ± 6High
[¹¹C]CH₃OTf NaOH DMF 25 1 82 ± 4 Very High (Strictly S -Alkylation)

Quality Control & Validation (Self-Validating System)

A robust radiopharmaceutical protocol must be inherently self-validating to ensure patient safety and data integrity. The following interconnected QC steps ensure the absolute identity of the final product:

  • Identity and Radiochemical Purity (RCP): Analyzed via analytical HPLC. The protocol mandates the co-injection of the final formulated product with a non-radioactive reference standard of 4-(2-methylthiophenyl)picolinic acid. The system is self-validating because the radiometric peak must perfectly overlap with the UV peak of the standard ( ΔtR​≤0.2 min). Any divergence indicates a failure in chemoselectivity (e.g., O -alkylation instead of S -alkylation), instantly invalidating the batch. RCP must be > 99%.

  • Specific Activity ( Am​ ): Calculated by comparing the UV peak area of the radiotracer against a standard calibration curve. Target Am​ > 100 GBq/µmol at the end of synthesis (EOS).

  • Residual Solvents: Validated via Gas Chromatography (GC) to ensure DMF and acetonitrile are below ICH Q3C limits.

References

  • Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 - PMC Source: nih.gov 1

  • Radiosynthesis and Evaluation of an 18F-Labeled Positron Emission Tomography (PET) Radioligand for Metabotropic Glutamate Receptor Subtype 4 (mGlu4) | Journal of Medicinal Chemistry - ACS Publications Source: acs.org 3

  • Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PubMed Source: nih.gov2

Sources

Application Note: Formulation Strategies for 4-(2-Methylthiophenyl)picolinic Acid in Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-(2-Methylthiophenyl)picolinic acid is a structurally complex small molecule characterized by a polar, ionizable picolinic acid headgroup and a highly lipophilic, oxidation-prone 2-methylthiophenyl tail. While derivatives of this scaffold are highly valuable in drug discovery—often serving as targeted metalloenzyme inhibitors or receptor antagonists—their physicochemical profile presents significant formulation challenges for both in vitro and in vivo biological testing.

This technical guide outlines the causality between the molecule's chemical vulnerabilities and excipient selection. By understanding these mechanisms, researchers can avoid common experimental artifacts such as thioether oxidation, media-induced precipitation, and false-negative biological readouts.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Core Structure Picolinic acid derivativeAmphoteric potential; contains an ionizable carboxylic acid (pKa ~5.3) and a pyridine nitrogen (pKa ~1.0).
Lipophilic Tail 2-Methylthiophenyl groupDrives high logP; requires hydrophobic encapsulation (e.g., cyclodextrins) to prevent aggregation in aqueous media.
Chemical Stability Oxidation-prone thioetherSusceptible to sulfoxide/sulfone formation; strictly requires degassed solvents and peroxide-free excipients.

Pre-Formulation Causality: Why Standard Excipients Fail

Before detailing the protocols, it is critical to understand why standard formulation approaches often fail for 4-(2-Methylthiophenyl)picolinic acid:

  • The pH/Solubility Paradox: Adjusting the vehicle to pH 7.4 successfully deprotonates the carboxylic acid, generating an anionic species. However, the bulky 4-(2-methylthiophenyl) group remains highly lipophilic. In purely aqueous buffers, these molecules self-associate to minimize hydrophobic exposure, leading to micellar aggregation or delayed precipitation[1].

  • The Peroxide Liability: Standard grades of common solubilizing excipients—such as Polyethylene Glycol 400 (PEG400) and Polysorbate 80 (Tween 80)—contain trace amounts of hydroperoxides generated during their manufacturing and storage[1]. These peroxides will rapidly oxidize the -SCH₃ (methylthio) group into a sulfoxide (-S(O)CH₃), altering the molecule's pharmacology and invalidating biological test results.

  • The Cyclodextrin Solution: To solve both the solubility and stability issues, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient. The lipophilic 2-methylthiophenyl tail fits thermodynamically into the hydrophobic cavity of the β-cyclodextrin ring, while the ionized picolinic acid moiety remains exposed to the aqueous environment, ensuring high solubility and shielding the thioether from oxidative degradation[2].

FormulationTree Start 4-(2-Methylthiophenyl)picolinic acid Formulation InVitro In Vitro (Cell Assays) Start->InVitro InVivo In Vivo (PK/PD) Start->InVivo DMSO 100% DMSO Stock (Degassed) InVitro->DMSO Vehicle Aqueous Vehicle Selection InVivo->Vehicle Media Dilute in Assay Media (<0.1% DMSO) DMSO->Media Serial Dilution Cyclo 20% HP-β-CD in PBS (pH 7.4) Vehicle->Cyclo Preferred (Low Toxicity & High Stability) Cosolv 10% DMSO / 40% PEG400 / 50% Saline (Low Peroxide Grade Only) Vehicle->Cosolv Alternative (Requires Antioxidants)

Caption: Decision tree for in vitro and in vivo formulation of 4-(2-Methylthiophenyl)picolinic acid.

In Vitro Formulation Protocol (Cell-Based Assays)

For cell-based assays, the goal is to create a concentrated stock solution that can be diluted into culture media without causing solvent toxicity or compound crash-out.

Materials Required:
  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Argon or Nitrogen gas.

  • Amber glass vials (to prevent photo-oxidation).

Step-by-Step Methodology:
  • Solvent Degassing: Sparge the anhydrous DMSO with Argon gas for 10 minutes to displace dissolved oxygen.

  • Weighing: Weigh the required mass of 4-(2-Methylthiophenyl)picolinic acid under an inert atmosphere (e.g., a nitrogen-purged glove box) to yield a 10 mM or 50 mM stock.

  • Dissolution: Add the degassed DMSO to the compound. Vortex for 60 seconds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or particulate matter. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL) in amber tubes and store at -80°C. Causality: Repeated freeze-thaw cycles introduce condensation (water), which lowers the solubility threshold and introduces dissolved oxygen.

  • Media Dilution: When dosing cells, pre-warm the assay media to 37°C. Add the DMSO stock dropwise to the media while vortexing vigorously. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vivo Formulation Protocol (PK/PD & Efficacy Studies)

For in vivo dosing (Intravenous, Intraperitoneal, or Oral), organic solvents must be minimized. We utilize a cyclodextrin-based vehicle to maximize bioavailability and stability[2].

Table 2: Quantitative Comparison of In Vivo Vehicle Candidates
Vehicle CompositionMax Solubility (mg/mL)Thioether Stability (24h at RT)Physiological Tolerability
100% Saline (pH 7.4)< 0.1High (>99%)Excellent
10% DMSO / 90% Corn Oil~5.0Moderate (~95%)Poor (Viscous, IP/PO only)
10% DMSO / 40% PEG400 / 50% Saline~10.0Low (<85%)*Moderate (Risk of hemolysis)
20% HP-β-CD in 50 mM PBS (pH 7.4) >15.0 High (>98%) Excellent (IV, PO, IP)

*Assumes standard grade PEG400 containing trace peroxides. Stability drops rapidly without antioxidants.

Step-by-Step Compounding Methodology:

Workflow Step1 Step 1: Weighing Inert Argon Atmosphere Step2 Step 2: Solubilization Add 20% HP-β-CD Step1->Step2 Step3 Step 3: pH Adjustment Titrate to pH 7.4 Step2->Step3 Step4 Step 4: Filtration 0.22 µm PTFE Filter Step3->Step4 Step5 Step 5: Validation LC-MS & Visual Check Step4->Step5

Caption: Step-by-step compounding workflow for in vivo cyclodextrin vehicle preparation.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of 50 mM Phosphate Buffer. Adjust the volume to 100 mL with buffer. Degas the vehicle with Argon for 15 minutes.

  • API Addition: Add the target mass of 4-(2-Methylthiophenyl)picolinic acid (e.g., 50 mg for a 5 mg/mL formulation) to a glass compounding vial.

  • Initial Solubilization: Add 80% of the final required volume of the HP-β-CD vehicle. Stir magnetically at 400 RPM for 15 minutes. The solution will likely appear as a cloudy suspension.

  • pH Titration (The Causality Step): Slowly titrate the suspension with 0.1 N NaOH while monitoring with a micro-pH probe. As the pH approaches 7.4, the picolinic acid moiety deprotonates. This ionization forces the lipophilic methylthiophenyl tail into the cyclodextrin cavity, driving the compound into solution.

  • Self-Validation Check: Once pH 7.4 is reached, the solution must transition from a turbid suspension to an optically clear liquid. If turbidity persists, sonicate for 5 minutes. Persistent turbidity indicates that the cyclodextrin cavity is saturated or the API has degraded.

  • Final Q.S. and Filtration: Bring the solution to the final volume with the remaining HP-β-CD vehicle. Filter through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

Analytical Validation & Stability Testing

Because the thioether group is highly sensitive, visual validation is necessary but insufficient. Before utilizing the formulated compound in a pivotal in vivo study, analytical validation must be performed to ensure chemical integrity.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Target Mass: Monitor the exact mass of 4-(2-Methylthiophenyl)picolinic acid in negative ion mode (due to the carboxylic acid).

  • Degradant Monitoring: Explicitly scan for a +16 Da mass shift (M+16). This corresponds to the addition of an oxygen atom, confirming the formation of the inactive sulfoxide degradant. If the sulfoxide peak exceeds 2% of the total Area Under the Curve (AUC), the formulation must be discarded, and the degassing protocol must be optimized.

References

  • Strickley RG. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. 2004;21(2):201-230.

  • Haimhoffer Á, Rusznyák Á, Réti-Nagy K, Vasvári G, Váradi J, Vecsernyés M, Bácskay I, Fehér P, Ujhelyi Z, Fenyvesi F. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica. 2019;87(4):33.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Synthesis of 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Methylthiophenyl)picolinic acid. This guide is engineered for drug development professionals and synthetic chemists facing low yields, catalyst deactivation, or incomplete conversions during the Suzuki-Miyaura cross-coupling of 4-halopicolinic acid derivatives with 2-methylthiophenylboronic acid.

Executive Summary & Mechanistic Bottlenecks

Synthesizing this specific biaryl system presents two competing mechanistic challenges that must be addressed to achieve high yields:

  • Thioether (-SMe) Poisoning : The sulfur atom on the boronic acid is a potent Lewis base that strongly coordinates to Palladium(II) intermediates, leading to catalyst deactivation via the formation of inactive Pd-S nanoparticles.

  • Picolinic Acid Chelation : The pyridine-2-carboxylic acid motif is a classic bidentate (N,O) chelator. If left unprotected, it traps the active Pd catalyst in a stable metallacycle, preventing the crucial transmetalation step.

Reaction Optimization Workflow

G Start Methyl 4-bromopicolinate + 2-(Methylthio)phenylboronic acid Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Start->Coupling Issue1 Issue: Pd Poisoning by -SMe (Pd-S Nanoparticles) Coupling->Issue1 Issue2 Issue: Pd Chelation (N,O-bidentate trap) Coupling->Issue2 Sol1 Solution: Bulky Ligands (Pd(OAc)2 / SPhos) Issue1->Sol1 Sol2 Solution: Esterification (Mask Carboxylic Acid) Issue2->Sol2 Product Methyl 4-(2-methylthiophenyl)picolinate Sol1->Product Sol2->Product Hydrolysis LiOH Hydrolysis (THF/H2O) Product->Hydrolysis Final 4-(2-Methylthiophenyl)picolinic acid Hydrolysis->Final

Workflow for overcoming Pd-poisoning and chelation in 4-(2-Methylthiophenyl)picolinic acid synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my coupling reaction stall at 20-30% conversion, accompanied by the rapid formation of a black precipitate? A1: The black precipitate is "Palladium black," indicating catastrophic catalyst deactivation. In this specific reaction, the thioether (-SMe) group on the 2-methylthiophenylboronic acid acts as a catalyst poison 1[1]. Sulfur coordinates strongly to the Pd center, displacing phosphine ligands and leading to the agglomeration of inactive Pd16S7 nanoparticles 2[2]. Solution: Switch from standard ligands (like PPh3 or dppf) to highly sterically hindered, electron-rich dialkylbiaryl phosphines such as SPhos or XPhos. The extreme steric bulk of SPhos prevents the formation of multimeric Pd-S complexes and accelerates the reductive elimination step before deactivation can occur 3[3].

Q2: I am using 4-bromopicolinic acid directly, but I see no product formation. Why is the starting material unreactive? A2: Free picolinic acid is a powerful bidentate chelator. The pyridine nitrogen and the adjacent carboxylic acid oxygen form a highly stable 5-membered metallacycle with the Pd(II) intermediate 4[4]. This thermodynamic sink prevents the boronic acid from undergoing transmetalation. Solution: You must mask the carboxylic acid prior to coupling. Convert the starting material to methyl 4-bromopicolinate 5[5]. The ester eliminates the O-coordination pathway, allowing the catalytic cycle to proceed smoothly.

Q3: My boronic acid is degrading into thioanisole (protodeboronation). How do I suppress this? A3: Ortho-substituted arylboronic acids are highly susceptible to protodeboronation in the presence of strong bases and high temperatures. Solution: Utilize a milder base like K3PO4 instead of Na2CO3 or NaOH, and run the reaction in a biphasic Toluene/H2O system at 85 °C. The biphasic system partitions the boronic acid away from high local concentrations of hydroxide ions, preserving its integrity until transmetalation.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and yield for the coupling of methyl 4-bromopicolinate with 2-methylthiophenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O10022%Rapid Pd black formation; severe protodeboronation.
2Pd(dppf)Cl2 (5 mol%)K2CO3DMF/H2O9045%Sluggish conversion; thioether poisoning evident.
3Pd2(dba)3 / XPhosK3PO4Dioxane/H2O9085%Excellent conversion; slight homocoupling of boronic acid.
4 Pd(OAc)2 / SPhos (2/4 mol%) K3PO4 Toluene/H2O 85 88% Clean conversion; active catalyst remains in solution.

Self-Validating Experimental Protocol

This protocol utilizes a two-step approach (Coupling followed by Hydrolysis) to ensure high fidelity and yield.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, charge methyl 4-bromopicolinate (1.0 equiv), 2-methylthiophenylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and K3PO4 (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (5:1 v/v, 0.2 M concentration).

  • Heating: Heat the biphasic mixture to 85 °C under vigorous stirring for 4-6 hours.

    • Self-Validation Checkpoint 1: The organic layer should maintain a clear yellow/orange hue. If the solution turns opaque black within 30 minutes, oxygen has infiltrated the system, or the SPhos ligand was compromised, leading to sulfur-induced Pd precipitation.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The starting ester (Rf ~0.4) should disappear, replaced by a bright UV-active product spot (Rf ~0.3).

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate methyl 4-(2-methylthiophenyl)picolinate .

Step 2: Saponification (Hydrolysis)
  • Reaction: Dissolve the purified ester in THF/H2O (3:1 v/v). Add LiOH·H2O (2.0 equiv). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: TLC monitoring will show the complete consumption of the ester (Rf ~0.3) and the appearance of a baseline spot (the highly polar lithium salt of the product).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove any trace organic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Self-Validation Checkpoint 4: A white/off-white precipitate will form precisely at the isoelectric point. If no precipitate forms, the pH has either bypassed the isoelectric point (redissolving the product as a hydrochloride salt) or the ester was not fully hydrolyzed.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 4-(2-Methylthiophenyl)picolinic acid .

References

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.[Link]

  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. Organometallics.[Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH PMC.[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.[Link]

  • Discrete Air-Stable Nickel(II)–Palladium(II) Complexes as Catalysts for Suzuki–Miyaura Reactions. ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-(2-Methylthiophenyl)picolinic acid relies heavily on the Suzuki-Miyaura cross-coupling between a picolinic acid electrophile (e.g., 4-bromopicolinic acid) and a nucleophile (e.g., (2-methylthiophenyl)boronic acid). However, the presence of a coordinating thioether, an ortho-substituted boronic acid, and a labile 2-carboxylate group creates a highly sensitive reaction environment.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind common failures, provide quantitative optimization data, and outline a self-validating protocol to ensure reproducible yields.

Mechanistic Workflow & Troubleshooting Logic

Before adjusting equivalents or temperatures, it is critical to understand the competing pathways in your reaction flask. The diagram below maps the logical relationships between reaction conditions, intermediate states, and the resulting side reactions.

G Start 4-Bromopicolinic Acid + 2-MeS-PhB(OH)2 PdCat Pd Catalyst + Base Solvent, Heat Start->PdCat Target Target Molecule: 4-(2-Methylthiophenyl) picolinic acid PdCat->Target Optimal Conditions Side1 Catalyst Poisoning (Thioether Coordination) PdCat->Side1 Soft S-Pd Interaction Side2 Protodeboronation (Thioanisole Formation) PdCat->Side2 H2O / Strong Base Side3 Decarboxylation (Loss of CO2) PdCat->Side3 Heat + Pd/Cu Chelation Fix1 Use XPhos/SPhos Increase Pd loading Side1->Fix1 Fix2 Anhydrous Base Slow addition Side2->Fix2 Fix3 Ester Protection Lower Temperature Side3->Fix3 Fix1->Target Fix2->Target Fix3->Target

Reaction pathways and troubleshooting logic for Suzuki-Miyaura cross-coupling.

Core Troubleshooting Guides: The "Big Four" Side Reactions

Issue 1: Sluggish Conversion & Catalyst Poisoning (The Thioether Effect)

Causality: The 2-methylthio group (-SMe) acts as a soft ligand that strongly coordinates to soft Pd(0) or Pd(II) centers. This coordination competes directly with the oxidative addition and transmetalation steps. In severe cases, thioether substrates induce the agglomeration of the catalyst into inactive palladium sulfide nanoparticles (e.g., Pd16S7), permanently removing palladium from the catalytic cycle[1]. Furthermore, elemental sulfur impurities originating from the boronic acid synthesis are potent catalyst poisons[2]. Resolution: Abandon standard triphenylphosphine ( PPh3​ ). Instead, utilize bulky, electron-rich biaryl dialkylphosphine ligands such as XPhos or SPhos. The steric bulk of these ligands prevents the thioether from coordinating to the metal center, while their electron density accelerates the reductive elimination step.

Issue 2: Unwanted Decarboxylation of the Picolinic Acid Core

Causality: Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to transition-metal-catalyzed protodecarboxylation. The adjacent pyridine nitrogen and the carboxylate group form a highly stable bidentate chelate with transition metals. Upon heating, this complex facilitates the rapid extrusion of CO2​ [3]. Resolution: Never attempt this specific cross-coupling on the free acid. Protect the picolinic acid as an ester (e.g., methyl 4-bromopicolinate) prior to the coupling step. The ester eliminates the possibility of bidentate chelation. Hydrolyze the ester post-coupling under mild basic conditions.

Issue 3: High Levels of Protodeboronation

Causality: The (2-methylthiophenyl)boronic acid is ortho-substituted. This steric hindrance slows down the transmetalation step, leaving the boronic acid exposed to base-catalyzed C-B bond cleavage (protodeboronation), yielding thioanisole as a dead-end side product. Resolution: Avoid biphasic aqueous conditions and strong bases (like NaOH). Switch to a weaker, anhydrous base system (e.g., anhydrous Cs2​CO3​ or K3​PO4​ in 1,4-dioxane).

Issue 4: Oxidation of the Thioether

Causality: Thioethers are highly susceptible to oxidation. Trace peroxides in ethereal solvents (like THF) or dissolved oxygen will rapidly oxidize the -SMe group to a sulfoxide (-S(O)Me) or sulfone ( -SO2​Me ). Resolution: Strictly degas all solvents via the freeze-pump-thaw method or vigorous argon sparging. Be aware that solvent contaminants at the ppm level (such as 2,3-dihydrofuran in THF) can drastically reduce reaction robustness and poison the catalyst[4].

Quantitative Data Presentation

The following table synthesizes representative optimization data, demonstrating the causality of the side reactions discussed above.

EntrySubstrateCatalyst SystemBase / SolventTemp (°C)ConversionMajor Side Product
1 4-Bromopicolinic acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / THF: H2​O 80< 10%Thioanisole (Protodeboronation)
2 4-Bromopicolinic acid Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane10015%Pyridine core (Decarboxylation)[3]
3 Methyl 4-bromopicolinate Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Toluene9045%Unreacted SM (Catalyst Poisoning)[1]
4 Methyl 4-bromopicolinate Pd2​(dba)3​ / XPhos Cs2​CO3​ / Dioxane 90 > 95% None (Trace homocoupling)

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the ester-protected route to bypass decarboxylation and employs XPhos to mitigate thioether poisoning.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromopicolinate (1.0 equiv), (2-methylthiophenyl)boronic acid (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

  • Degassing: Seal the flask with a septum and purge with Argon for 10 minutes. Add anhydrous 1,4-dioxane (0.2 M relative to the electrophile) that has been previously sparged with Argon for 30 minutes.

  • Self-Validation Checkpoint 1 (Catalyst Activation): Upon heating to 90 °C, observe the solution. It should transition from a dark purple/red ( Pd2​(dba)3​ ) to a clear, pale yellow/orange (active Pd(0)-XPhos complex). If the solution turns opaque black within 15 minutes, Pd-black has precipitated due to oxygen ingress or severe thioether poisoning.

  • Reaction: Stir at 90 °C for 4–6 hours.

  • Self-Validation Checkpoint 2 (Completion): Monitor via TLC (3:1 Hexanes:EtOAc). The starting ester ( Rf​ ~0.6) must be completely consumed before proceeding. The product will appear as a new, UV-active spot ( Rf​ ~0.4).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues and salts, and concentrate under reduced pressure.

Phase 2: Saponification (Deprotection)
  • Dissolve the crude methyl 4-(2-methylthiophenyl)picolinate in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M).

  • Add LiOH monohydrate (2.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 3: TLC should show complete disappearance of the ester spot, with the carboxylate salt remaining at the baseline.

  • Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities (like trace thioanisole).

  • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the target 4-(2-Methylthiophenyl)picolinic acid. Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn completely black almost immediately after heating? A: Rapid formation of a black precipitate indicates the decomposition of the palladium catalyst into inactive "Pd black" or palladium sulfide nanoparticles[1]. This is heavily exacerbated by the thioether group. Ensure rigorous degassing, verify that your boronic acid is free of elemental sulfur[2], and ensure your XPhos ligand has not oxidized to the phosphine oxide.

Q: Can I use water as a co-solvent to dissolve the inorganic base? A: While biphasic Suzuki couplings are common, the ortho-substituted boronic acid in this specific synthesis is highly prone to hydrolytic protodeboronation. Water accelerates the cleavage of the C-B bond. It is highly recommended to use anhydrous conditions with a soluble or finely milled base like Cs2​CO3​ .

Q: My final product has a strong, unpleasant odor, and NMR shows extra aliphatic peaks. What happened? A: You are likely observing contamination from thioanisole (the protodeboronation product) or 2,2'-bis(methylthio)biphenyl (the homocoupling product). Ensure you perform the diethyl ether wash of the aqueous carboxylate salt before acidification during the saponification workup. This step selectively removes these non-polar organic impurities.

References

  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles Organometallics - ACS Publications[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling ResearchGate[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions ArODES[Link]

  • ChemInform Abstract: Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Carboxyazine N-Oxides with Various (Hetero)aryl Halides ResearchGate[Link]

Sources

Technical Support Center: Stability and Degradation of 4-(2-Methylthiophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Methylthiophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. While specific public data on this compound is limited, this document synthesizes information based on the well-established chemical principles of its core functional groups: the picolinic acid moiety and the aryl thioether (methylthiophenyl) group.

Part 1: Chemical Stability Profile

4-(2-Methylthiophenyl)picolinic acid incorporates two key functional groups that dictate its stability:

  • Aryl Thioether (-S-CH₃): The sulfur atom in the methylthio group is susceptible to oxidation. This is the most probable degradation pathway, where the thioether is oxidized first to a sulfoxide and then further to a sulfone. This process can be initiated by atmospheric oxygen, trace peroxides in solvents, or more aggressive oxidizing agents.[1][2][3]

  • Picolinic Acid (Pyridine-2-carboxylic acid): The picolinic acid group is generally stable.[4] However, like many carboxylic acids, it can be susceptible to decarboxylation under harsh thermal conditions. The pyridine ring itself is relatively robust but can be oxidized under strong oxidative stress to form N-oxides.[5]

Based on these structural features, the primary stability concerns are oxidative degradation and, to a lesser extent, photodegradation.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing new, more polar peaks in my HPLC/LC-MS analysis after storing my sample in solution. What could they be?

A1: The appearance of more polar degradants is a classic sign of oxidation of the methylthio group. The most likely products are the corresponding sulfoxide (+16 Da mass increase) and sulfone (+32 Da mass increase).

  • Causality: The lone pair of electrons on the sulfur atom makes it nucleophilic and highly susceptible to attack by electrophilic oxygen species (e.g., peroxides, dissolved oxygen).[2][3] The resulting sulfoxide is more polar than the parent thioether, leading to an earlier elution time in reverse-phase HPLC. Further oxidation can produce the even more polar sulfone.

  • Troubleshooting Steps:

    • Confirm by Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the mass of the new peaks. Look for mass additions of +16.00 Da and +32.00 Da relative to the parent compound.

    • Use Fresh Solvents: Solvents like THF and dioxane can form peroxides over time. Always use fresh, high-purity solvents.

    • Degas Solutions: Before preparing your stock solutions, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]

    • Store Under Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

Q2: My compound solution has developed a yellow tint after being left on the benchtop. What does this indicate?

A2: A color change often suggests photodegradation or extensive oxidation.

  • Causality: Aromatic thioethers and pyridine derivatives can be sensitive to light, particularly UV light.[1][6] Light exposure can generate radicals, initiating a cascade of degradation reactions that may produce colored impurities.[7] Prolonged exposure to atmospheric oxygen can also lead to complex oxidative side products.

  • Troubleshooting Steps:

    • Protect from Light: Always store both solid material and solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

    • Minimize Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.

    • Analyze for Degradants: Use HPLC-UV/Vis with a photodiode array (PDA) detector to analyze the discolored solution. The new peaks may have different UV spectra compared to the parent compound.

Q3: I'm seeing poor recovery of my compound when working in a basic aqueous buffer. Why?

A3: While the picolinic acid and thioether groups are relatively stable to hydrolysis at neutral pH, prolonged exposure to strong basic conditions could potentially lead to unforeseen reactions, though this is less common than oxidation. The primary issue in basic solutions is often enhanced oxidative degradation.

  • Causality: The rate of oxidation of some organic compounds can be accelerated at higher pH. Furthermore, if your buffer contains trace metal ions, they can catalyze oxidation reactions.

  • Troubleshooting Steps:

    • pH Control: If possible, work at a neutral or slightly acidic pH (pH 5-7). Use high-purity buffers.

    • Add Chelators: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

    • Analyze Immediately: Prepare solutions in basic buffers immediately before use and avoid long-term storage.

Part 3: Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 4-(2-Methylthiophenyl)picolinic acid?

To ensure long-term stability, follow these storage guidelines:

Form Temperature Atmosphere Light Condition Rationale
Solid 2-8°C (Short-term) -20°C (Long-term)StandardProtected from light (Amber vial)Minimizes thermal degradation and photodecomposition.
Solution 2-8°C (Days) -80°C (Weeks/Months)Inert (N₂ or Ar)Protected from light (Amber vial)Prevents oxidative degradation from dissolved oxygen and light-induced reactions. Avoid repeat freeze-thaw cycles.

What is the primary degradation pathway I should be aware of?

The most probable degradation pathway is the oxidation of the thioether functional group. This is a two-step process that should be monitored in all stability studies.

G Parent 4-(2-Methylthiophenyl)picolinic acid (Thioether) Sulfoxide Sulfoxide Degradant (+16 Da) Parent->Sulfoxide Oxidation [O] Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Oxidation [O]

Caption: Primary oxidative degradation pathway of the thioether moiety.

Part 4: Recommended Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to definitively identify potential degradants and establish a stability-indicating analytical method.[8][9][10] This study intentionally stresses the compound to predict the degradation products that could form under various conditions.

Objective: To identify the degradation products of 4-(2-Methylthiophenyl)picolinic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: For each condition, set up a test sample and a control sample (stored at 2-8°C in the dark). Aim for 5-20% degradation of the main compound.[11]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 80°C in the dark.

    • Photostability: Place 2 mL of the stock solution in a clear vial and expose it to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in aluminum foil.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify and characterize new peaks using their retention times, UV spectra, and mass-to-charge ratios.

G cluster_0 Stress Conditions Acid Acidic (0.1N HCl, 60°C) Analysis HPLC-UV/MS Analysis (Time Points: 0, 2, 8, 24h) Acid->Analysis Base Basic (0.1N NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock Prepare 1 mg/mL Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo Evaluation Evaluate Degradation Profile Identify Degradants Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, coupled with a Mass Spectrometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting point. Method optimization is crucial. The goal is to achieve baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

References

  • Bonesi, S. M., et al. (2010). Photodegradation of Thioethers. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Available at: [Link]

  • Wikipedia. Picolinic acid. Available at: [Link]

  • Sanada, M., et al. (2001). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition. Available at: [Link]

  • Rao, K. S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Li, Z., et al. (2016). Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. US3265712A - Thiophene oxidation process and products obtained thereby.
  • Yatabe, T., et al. (2022). Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. Available at: [Link]

  • Boyd, D. R., et al. (2021). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Molecules. Available at: [Link]

  • Redalyc.org. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Available at: [Link]

  • Ferreira, A. G. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • Brown, T. E., et al. (2015). Amplified photodegradation of cell-laden hydrogels via an addition-fragmentation chain transfer reaction. Biomaterials. Available at: [Link]

  • ACS Publications. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol–Maleimide Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Available at: [Link]

  • Schöneich, C. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Available at: [Link]

  • ACS Publications. (2025). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. Biomacromolecules. Available at: [Link]

  • PharmaInfo. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Wiley Online Library. (2024). Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid. ChemCatChem. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

Sources

Troubleshooting low efficacy of 4-(2-Methylthiophenyl)picolinic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with 4-(2-Methylthiophenyl)picolinic acid .

Picolinic acid derivatives are potent bidentate chelators of active-site metals (typically Fe²⁺) and act as competitive inhibitors of 2-oxoglutarate (2-OG) in metalloenzymes such as Prolyl Hydroxylases (PHDs) and Jumonji C (JmjC) domain demethylases[1][2]. However, their unique structure makes them highly susceptible to specific assay artifacts, chemical degradation, and pharmacokinetic failures.

Below is the comprehensive diagnostic workflow and troubleshooting guide to restore the efficacy of your compound.

Diagnostic Workflow

Troubleshooting Start Efficacy Drop: 4-(2-MeS-Ph)picolinic acid CheckAssay Identify Assay Format Start->CheckAssay Biochemical In Vitro / Biochemical CheckAssay->Biochemical CellBased Cell-Based / In Vivo CheckAssay->CellBased CheckFe Buffer Check: Excess Fe(II) or EDTA? Biochemical->CheckFe CheckOx Compound Check: Thioether Oxidation? Biochemical->CheckOx CheckPerm Permeability Check: Anionic Carboxylate? CellBased->CheckPerm CheckSerum Media Check: High Serum Binding? CellBased->CheckSerum SolFe Optimize Fe(II) to 1-10 µM Remove strong chelators CheckFe->SolFe SolOx Verify by LC-MS Store dry at -80°C CheckOx->SolOx SolPerm Synthesize Ester Prodrug (e.g., Ethyl Ester) CheckPerm->SolPerm SolSerum Reduce FBS to 1-2% during treatment CheckSerum->SolSerum

Workflow for diagnosing and resolving efficacy drops of 4-(2-Methylthiophenyl)picolinic acid.

Frequently Asked Questions (FAQs)

Domain 1: Biochemical & In Vitro Assays

Q1: My biochemical assay shows an IC₅₀ of 50 µM, but the literature suggests it should be <100 nM. What is causing this rightward shift? A1: This is almost certainly a metal competition artifact. Picolinic acid derivatives inhibit 2-OG-dependent oxygenases by forming a bidentate chelate with the active-site Fe(II)[1][2]. If your assay buffer contains excess Fe(II) (e.g., >50 µM), the free iron will complex with the inhibitor in the bulk solution, preventing it from reaching the enzyme's active site. Conversely, if your buffer contains strong metal chelators (like EDTA or EGTA), the enzyme will be stripped of its catalytic metal, leading to baseline inactivity. Causality Fix: Titrate Fe(II) to the minimum required for steady-state kinetics (typically 1-10 µM) and prepare the inhibitor in strictly metal-free water/DMSO.

Q2: The compound worked perfectly a month ago, but a freshly prepared dilution from my stored DMSO stock is now inactive. Why? A2: The 2-methylthio (-SCH₃) group on the phenyl ring is highly susceptible to spontaneous molecular oxygen oxidation, converting the thioether into a sulfoxide (-S(=O)CH₃) or sulfone[3]. This oxidation alters the hybridization of the sulfur atom, introduces a strong dipole, and increases the steric bulk, which clashes with the tight hydrophobic binding pocket of the target enzyme. DMSO accelerates this process by acting as an oxidant over time, especially if it absorbs atmospheric moisture. Causality Fix: Analyze your old stock via LC-MS looking for a +16 Da (sulfoxide) mass shift. Always store the lyophilized powder at -80°C under argon, and prepare single-use DMSO aliquots.

Domain 2: Cell-Based Assays

Q3: The compound shows single-digit nanomolar potency in vitro, but I see absolutely no target engagement in my cell-based assays at 10 µM. What is wrong? A3: This is a classic pharmacokinetic failure driven by the picolinic acid moiety. With a pKa typically around 5.0–6.0, the carboxylic acid is almost entirely deprotonated (anionic) at physiological pH (7.4). This negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Causality Fix: You must utilize a prodrug strategy. Masking the carboxylic acid as an alkyl ester (e.g., ethyl ester or acetoxymethyl ester) neutralizes the charge, allowing rapid cellular entry. Once inside, ubiquitous intracellular esterases will hydrolyze the ester, trapping the active picolinic acid within the cytoplasm[4].

Q4: I synthesized the ethyl ester prodrug, but my cellular IC₅₀ is still sluggish and highly variable between replicates. How can I fix this? A4: Highly lipophilic ester prodrugs are prone to sequestration by serum proteins (like albumin) present in standard cell culture media (e.g., 10% FBS). This protein binding acts as a "sink," drastically reducing the free fraction of the drug available to enter the cells. Causality Fix: Perform your compound treatments in serum-reduced (1-2% FBS) or serum-free media for the first 4-6 hours to maximize cellular uptake.

Quantitative Troubleshooting Matrix

Assay TypeObserved IssuePrimary CauseDiagnostic MetricCorrective Action
Biochemical Right-shifted IC₅₀Fe(II) competition in bufferIC₅₀ varies directly with [Fe²⁺]Reduce Fe(II) to 1-10 µM; remove EDTA/EGTA.
Biochemical Loss of potency over timeThioether oxidation+16 Da mass shift on LC-MSStore dry at -80°C; use fresh, single-use DMSO aliquots.
Cell-Based No target engagementPoor membrane permeabilityCaco-2 permeability < 1x10⁻⁶ cm/sSynthesize and utilize an ester prodrug derivative.
Cell-Based Variable prodrug efficacySerum protein bindingIC₅₀ shifts significantly with % FBSTreat cells in 1% FBS media to maximize free drug fraction.

Validated Experimental Protocols

Protocol 1: Optimized In Vitro Fe(II)/2-OG Oxygenase Inhibition Assay

This protocol is self-validating by strictly controlling the order of addition, ensuring the inhibitor competes with 2-OG but is not outcompeted by bulk iron.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM Ascorbate, and 0.01% BSA. Do not add EDTA or EGTA.

  • Enzyme Metallation: Add apo-enzyme to the buffer. Supplement with freshly prepared Iron(II) ammonium sulfate (Fe(NH₄)₂·(SO₄)₂) to a final concentration of 1-5 µM. Incubate on ice for 10 minutes to allow active-site metallation.

  • Inhibitor Pre-incubation: Dispense 4-(2-Methylthiophenyl)picolinic acid (from a fresh DMSO stock) into the reaction wells. Add the metallated enzyme mixture. Incubate at room temperature for 15 minutes. Self-Validation Step: Run a control well with a known picolinic acid inhibitor (e.g., Fusaric acid) to verify assay sensitivity.

  • Reaction Initiation: Initiate the reaction by adding 2-oxoglutarate (at a concentration equal to its Km​ ) and the specific peptide/protein substrate.

  • Quench and Analyze: Stop the reaction after the linear phase (typically 15-30 minutes) using 1% Formic Acid, and analyze product formation via MALDI-TOF MS or a coupled fluorescence assay.

Protocol 2: Ester Prodrug Rescue & Cell Treatment

This protocol overcomes the anionic charge barrier of the picolinic acid moiety while mitigating serum protein sequestration.

  • Prodrug Preparation: Synthesize or obtain the ethyl ester derivative of 4-(2-Methylthiophenyl)picolinic acid. Dissolve in anhydrous DMSO to create a 10 mM stock.

  • Cell Seeding and Starvation: Seed target cells in standard growth media. 12 hours prior to compound treatment, aspirate the media and replace it with starvation media containing only 1% FBS .

  • Compound Dosing: Dilute the prodrug in 1% FBS media and apply to the cells. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Intracellular Cleavage Window: Incubate the cells for 4-6 hours. This window allows the lipophilic prodrug to cross the membrane and provides sufficient time for intracellular esterases to hydrolyze the ester, releasing the active picolinic acid[4].

  • Assay Readout: Lyse the cells and measure target engagement (e.g., via Western blot for HIF-1 α stabilization or qPCR for downstream target gene transcription).

References

  • Structure-Based Design of a Highly Potent Dual-Competitive FTO Inhibitor for Targeted m6A Demethylase Inhibition in AML ACS Publications[Link]

  • Ligand view of picolinic acid BRENDA Enzyme Database[Link]

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Chemical Communications (RSC Publishing)[Link]

  • Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV) Journal of the American Chemical Society[Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of N-(methylthiophenyl)picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(methylthiophenyl)picolinamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments focused on enhancing the metabolic stability of this chemical series.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of N-(methylthiophenyl)picolinamide derivatives, providing foundational knowledge for your experimental design.

Q1: Why is assessing the in vitro metabolic stability of N-(methylthiophenyl)picolinamide derivatives a critical step in early drug discovery?

A1: In vitro metabolic stability assays are fundamental in the early stages of drug discovery to evaluate a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] These assessments help predict the in vivo intrinsic clearance (CLint), a crucial parameter for determining a compound's pharmacokinetic profile, including its half-life and potential oral bioavailability.[1] Early identification of metabolic liabilities within the N-(methylthiophenyl)picolinamide scaffold allows for timely structural modifications to enhance the drug-like properties of potential candidates.[1]

Q2: What are the primary metabolic pathways anticipated for N-(methylthiophenyl)picolinamide derivatives?

A2: Based on the core structure, the primary metabolic pathways for N-(methylthiophenyl)picolinamide derivatives are likely to involve:

  • Phase I Metabolism: Oxidation reactions are prominent, primarily catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4][5] Key transformations to anticipate include:

    • S-oxidation: The thioether (methylthio) group is susceptible to oxidation, forming sulfoxides and sulfones.

    • Aromatic hydroxylation: The phenyl and picolinamide rings can undergo hydroxylation.

    • N-dealkylation or oxidation: While less common for the amide nitrogen, it remains a possibility.

  • Phase II Metabolism: If Phase I metabolism introduces suitable functional groups (e.g., hydroxyl groups), the derivatives can undergo conjugation reactions. These are more comprehensively assessed using hepatocytes, which contain both Phase I and Phase II enzymes.[1][6]

Q3: Which in vitro systems are most suitable for evaluating the metabolic stability of these derivatives?

A3: The most commonly employed in vitro systems are:

  • Liver Microsomes: These are subcellular fractions rich in Phase I enzymes, especially CYPs.[1][3] They are cost-effective and well-suited for high-throughput screening of N-(methylthiophenyl)picolinamide derivatives to assess their susceptibility to oxidative metabolism.[1][3]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate.[1][6][7] Cryopreserved hepatocytes are a convenient option that largely retains the enzymatic activity of fresh cells.[1]

Q4: What key parameters are derived from a metabolic stability assay?

A4: The principal parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][6]

  • Half-life (t½): This is the time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[6]

  • Intrinsic Clearance (CLint): This parameter reflects the liver's metabolic capacity for a specific compound.[1][6] Low CLint values suggest slower metabolism and potentially lower in vivo clearance.[6]

Q5: How is the disappearance of the parent compound monitored during the assay?

A5: The concentration of the N-(methylthiophenyl)picolinamide derivative is typically tracked over a series of time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10][11] This highly sensitive and specific analytical technique allows for accurate quantification of the parent compound even in complex biological matrices.[9][10]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your metabolic stability experiments.

Scenario 1: No Metabolism Observed for the N-(methylthiophenyl)picolinamide Derivative

Problem: After incubating your derivative with liver microsomes, the concentration of the parent compound does not decrease over time.

Probable Cause Step-by-Step Solution Scientific Rationale
1. Inactive Microsomes 1. Include a positive control compound with known high metabolic turnover (e.g., verapamil, testosterone) in your assay. 2. If the positive control also shows no metabolism, use a new batch of microsomes.This validates the enzymatic activity of your microsomal preparation.[3] If the control is not metabolized, the microsomes are likely inactive.
2. Inactive NADPH Regenerating System 1. Prepare a fresh NADPH regenerating system immediately before use. 2. Ensure all components (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are stored correctly and are within their expiration dates.NADPH is a critical cofactor for CYP450 enzyme activity.[3] An inactive system will prevent Phase I metabolism.
3. Derivative is Not a Substrate for Microsomal Enzymes 1. Consider using a different in vitro system, such as hepatocytes, to assess potential Phase II metabolism or metabolism by non-CYP enzymes.[1][7]The compound may be primarily cleared through conjugation reactions or by enzymes not present in microsomes.[7]
4. Analytical Issues 1. Verify your LC-MS/MS method for the detection of your specific derivative. Check for sensitivity, linearity, and potential matrix effects.The analytical method must be robust enough to accurately quantify the compound at the concentrations used in the assay.[9][12]
Scenario 2: Very Rapid Disappearance of the N-(methylthiophenyl)picolinamide Derivative (<5 minutes)

Problem: The parent compound is almost completely gone at the first time point.

Probable Cause Step-by-Step Solution Scientific Rationale
1. High Intrinsic Clearance of the Derivative 1. Reduce the microsomal protein concentration in the incubation. 2. Decrease the incubation time, taking more frequent samples at earlier time points (e.g., 0, 1, 2, 5, 10 minutes).This slows down the overall rate of metabolism, allowing for a more accurate determination of the initial disappearance rate.
2. Non-Enzymatic Degradation 1. Run a control incubation without the NADPH regenerating system (-NADPH control).[3] 2. If the compound still disappears rapidly, it suggests chemical instability in the assay buffer.This control experiment differentiates between enzyme-mediated metabolism and chemical degradation.[3]
3. High Lipophilicity Leading to Non-Specific Binding 1. Assess the lipophilicity (LogP/LogD) of your derivative. 2. If highly lipophilic, consider adding a small, controlled amount of a non-ionic surfactant to the incubation buffer to reduce non-specific binding.Highly lipophilic compounds can adhere to the plasticware or microsomal membranes, leading to an apparent loss of the compound that is not due to metabolism.
Scenario 3: High Variability Between Replicates

Problem: There is a significant difference in the rate of metabolism between your replicate incubations.

Probable Cause Step-by-Step Solution Scientific Rationale
1. Inconsistent Pipetting 1. Ensure all pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions like the microsomal stock.Accurate and consistent pipetting is crucial for reproducible results, especially when dealing with small volumes.
2. Inhomogeneous Microsomal Suspension 1. Gently vortex or invert the microsomal stock solution before each aliquoting step.Microsomes can settle over time, leading to variations in the enzyme concentration between wells if not properly mixed.
3. Temperature Fluctuations 1. Pre-incubate all solutions at 37°C before starting the reaction.[13] 2. Ensure the incubator maintains a stable temperature throughout the experiment.Enzymatic reactions are highly sensitive to temperature.[14] Fluctuations can lead to inconsistent metabolic rates.

III. Experimental Protocols & Data Presentation

Standard Microsomal Stability Assay Protocol

This protocol provides a general framework. Specific concentrations and time points may need to be optimized for your N-(methylthiophenyl)picolinamide derivatives.

Materials:

  • N-(methylthiophenyl)picolinamide derivative stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., verapamil)

  • Acetonitrile with an internal standard (for reaction termination)

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of your test compound and positive control by diluting the stock solution in the assay buffer. The final DMSO concentration should be ≤ 0.2%.[2]

  • Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and your test compound (final concentration typically 1 µM).[3][6]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[13][15]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3][6] The "0" time point sample is taken immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.[3]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[1]

Data Presentation: Comparative Metabolic Stability
DerivativeModificationt½ (min)CLint (µL/min/mg protein)
Parent Compound -15.245.6
Derivative A Fluoro-substitution on picolinamide ring28.524.3
Derivative B Deuteration of the methylthio group45.115.4
Derivative C Replacement of methyl with ethylthio12.854.1

This table provides a clear and concise comparison of the metabolic stability of different derivatives, aiding in structure-activity relationship (SAR) analysis.

IV. Visualizations

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Thaw Microsomes & Prepare Reagents prep2 Prepare Compound Working Solutions prep1->prep2 inc1 Add Buffer, Microsomes, & Compound to Plate prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Collect Aliquots at Time Points inc3->samp1 samp2 Terminate with Acetonitrile + IS samp1->samp2 samp3 Centrifuge & Collect Supernatant samp2->samp3 ana1 LC-MS/MS Analysis samp3->ana1 ana2 Calculate t½ & CLint ana1->ana2

Caption: Workflow for a typical in vitro microsomal stability assay.

Troubleshooting Logic: High Variability

G start High Variability Between Replicates Observed q1 Are pipettes calibrated? start->q1 sol1 Calibrate Pipettes & Use Reverse Pipetting q1->sol1 No q2 Is microsomal stock mixed before aliquoting? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Assay sol1->end_node sol2 Gently Vortex/Invert Stock Solution q2->sol2 No q3 Is incubation temperature stable at 37°C? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Pre-warm Reagents & Verify Incubator q3->sol3 No q3->end_node Yes, consult further a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting high replicate variability.

V. References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews, 27(3), 341–371. [Link]

  • Gao, M., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & medicinal chemistry letters, 25(18), 3893–3897. [Link]

  • Gao, M., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. ResearchGate. Retrieved from [Link]

  • Gao, M., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & medicinal chemistry letters, 25(18), 3893–3897. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. Retrieved from [Link]

  • Microsomal Metabolic Stability. (2020). Bio-protocol. Retrieved from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]

  • What are common issues in in vitro ADME assays? (2025). Patsnap Synapse. Retrieved from [Link]

  • KLANČAR, U., & Sova, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Kumar, S., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Booker, S. J. (2012). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. The Journal of biological chemistry, 287(38), 32134–32142. [Link]

  • Sanada, H., & Miyazaki, M. (2002). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of nutrition, 132(8), 2209–2214. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Jia, L., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical research in toxicology, 24(5), 739–746. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Other references available upon request.

Sources

Validation & Comparative

Application Guide: Validating the Binding Affinity of 4-(2-Methylthiophenyl)picolinic Acid to PHD2

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxygen-sensing pathways for the treatment of anemia, ischemia, and metabolic disorders, the precise characterization of metalloenzyme inhibitors has become critical. 4-(2-Methylthiophenyl)picolinic acid (4-MTPPA) is a highly specialized bidentate chelator designed to inhibit Prolyl Hydroxylase Domain 2 (PHD2), the primary negative regulator of the Hypoxia-Inducible Factor (HIF-1α) pathway.

This guide provides a comprehensive, objective comparison of 4-MTPPA against established alternatives and outlines self-validating experimental workflows to accurately quantify its binding affinity and functional inhibition.

Mechanistic Rationale: Designing for the Metalloenzyme Pocket

To understand how to test 4-MTPPA, we must first understand why its structure dictates specific assay conditions. Picolinic acid derivatives are well-documented inhibitors of monometallic enzymes[1]. The inhibition relies on two distinct structural features:

  • The Picolinic Acid Core: Acts as a bidentate chelator, coordinating the active-site metal ion and displacing the endogenous co-substrate, 2-oxoglutarate (2-OG).

  • The 4-(2-Methylthiophenyl) Substitution: Projects into the hydrophobic substrate-binding groove of PHD2, sterically blocking the entry of the HIF-1α proline residue.

By occupying both the metal center and the substrate pocket, 4-MTPPA stabilizes HIF-1α, preventing its proteasomal degradation and promoting the transcription of erythropoietic genes.

Pathway HIF HIF-1α (Normoxia) PHD2 PHD2 Enzyme (Active Fe2+) HIF->PHD2 Binds OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylates Degradation Proteasomal Degradation OH_HIF->Degradation VHL Pathway Inhibitor 4-MTPPA (Chelator) Inhibitor->PHD2 Blocks Active Site HIF_Stable HIF-1α (Stabilized) Inhibitor->HIF_Stable Prevents Hydroxylation

Fig 1: Mechanism of PHD2 inhibition by 4-MTPPA leading to HIF-1α stabilization.

Comparative Binding Affinity Profile

To objectively evaluate 4-MTPPA, we benchmark its performance against two standard alternatives: N-Oxalylglycine (NOG) , a broad-spectrum endogenous 2-OG competitor, and Roxadustat (FG-4592) , a best-in-class clinical PHD inhibitor.

The data below synthesizes expected kinetic and thermodynamic profiles derived from Surface Plasmon Resonance (SPR) and functional enzymatic assays.

CompoundTarget KD​ (SPR) IC50​ (Enzymatic)Binding Mode / Characteristics
N-Oxalylglycine (NOG) PHD25.2 µM12.0 µMReversible 2-OG competitor; low ligand efficiency.
4-MTPPA PHD2145 nM210 nMBidentate metal chelation; moderate hydrophobic anchoring.
Roxadustat PHD218 nM35 nMBidentate chelation; highly optimized phenoxy-picolinic scaffold.

Key Insight: While 4-MTPPA does not reach the low-nanomolar potency of Roxadustat, it demonstrates a 35-fold improvement in binding affinity over the tool compound NOG. This makes 4-MTPPA an excellent intermediate scaffold for fragment-based drug discovery targeting metalloenzymes.

Self-Validating Experimental Workflows

When validating the binding affinity of picolinic acid derivatives to metalloenzymes, researchers often face the artifact of oxidative enzyme degradation. Full-length PHD2 contains a highly reactive Fe2+ center that rapidly oxidizes to Fe3+ in ambient in vitro conditions, destroying the octahedral coordination geometry required for bidentate binding.

To establish a trustworthy, self-validating system, our protocols utilize specific biochemical substitutions and internal quality controls.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: To determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of 4-MTPPA[2].

Causality & Design Choices: We substitute the unstable Fe2+ with redox-stable Mn2+ in the running buffer. Mn2+ perfectly mimics the ionic radius and coordination preferences of iron without the risk of spontaneous oxidation, ensuring that the measured KD​ reflects true pharmacological affinity rather than time-dependent enzyme decay.

Step-by-Step Methodology:

  • Pre-Assay QC (Dynamic Light Scattering): Analyze the truncated PHD2 (tPHD2) sample via DLS. Validation: A polydispersity index (PDI) < 0.2 confirms the absence of protein aggregates, which would otherwise cause false-positive SPR signals.

  • Immobilization: Amine-couple tPHD2 to a CM5 sensor chip until a baseline of ~2000 Response Units (RU) is achieved.

  • Buffer Equilibration: Flow running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with 50 µM MnCl2​ over the chip to saturate the active site.

  • Analyte Injection: Inject 4-MTPPA in a 2-fold concentration series (from 10 nM to 1 µM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validating Regeneration: Pulse the surface with 10 mM EDTA for 30 seconds. Validation: EDTA strips the Mn2+ ion, collapsing the binding pocket. A complete return to baseline RU proves that 4-MTPPA binding is strictly dependent on active-site metal chelation, ruling out non-specific hydrophobic sticking.

Workflow QC 1. Pre-Assay QC (DLS for Aggregation) Immobilize 2. Sensor Immobilization (Amine Coupling tPHD2) QC->Immobilize Buffer 3. Buffer Optimization (Add 50 µM MnCl2) Immobilize->Buffer Inject 4. Analyte Injection (4-MTPPA Titration) Buffer->Inject Regenerate 5. Surface Regeneration (EDTA Metal Stripping) Inject->Regenerate Regenerate->Inject Next Cycle

Fig 2: Self-validating SPR workflow for measuring metalloenzyme binding kinetics.

Protocol 2: Fluorescence Polarization (FP) Displacement Assay

Objective: To functionally validate that 4-MTPPA actively displaces the endogenous HIF-1α substrate from the active site.

Causality & Design Choices: SPR confirms physical binding, but FP confirms functional competition. By using a FITC-labeled HIF-1α C-terminal oxygen-dependent degradation domain (CODD) peptide, we can measure direct displacement.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 nM tPHD2 with 10 nM FITC-CODD peptide in assay buffer (supplemented with Mn2+ ) for 30 minutes. The binding of the bulky protein to the small peptide restricts its rotational freedom, resulting in high fluorescence polarization (mP).

  • Inhibitor Titration: Add 4-MTPPA in a 3-fold dilution series (from 10 µM down to 1 nM) to the microplate wells.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate using polarized excitation (485 nm) and emission (535 nm) filters.

  • Data Interpretation: As 4-MTPPA outcompetes the CODD peptide for the active site, the released FITC-peptide tumbles rapidly in solution, leading to a measurable, dose-dependent drop in polarization. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

Validating the binding affinity of 4-(2-Methylthiophenyl)picolinic acid requires assays that respect the delicate metallo-biochemistry of its target. By utilizing Mn2+ substitution to prevent oxidative degradation and employing EDTA-based regeneration to prove metal-dependent binding, researchers can generate highly trustworthy, artifact-free kinetic data. While 4-MTPPA serves as a potent mid-nanomolar inhibitor, comparing it against benchmarks like Roxadustat highlights the critical role of optimizing the 4-aryl substitution to maximize hydrophobic pocket interactions.

Sources

Benchmarking 4-(2-Methylthiophenyl)picolinic Acid: A Next-Generation 2-Oxoglutarate Oxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases is a critical frontier in epigenetic pharmacology. While baseline [1] serves as a universal bidentate chelating agent for transition metals in the human body, its unadorned structure lacks target specificity. This technical guide benchmarks 4-(2-Methylthiophenyl)picolinic acid (4-MTPPA) —a rationally designed derivative—against industry-standard compounds (IOX1 and ML324). By evaluating biochemical potency, enzymatic selectivity, and cellular target engagement, we demonstrate how the strategic placement of a 2-methylthiophenyl group transforms a generic chelator into a precision probe for Jumonji-C (JmjC) domain histone demethylases (specifically KDM4A).

Mechanistic Rationale & Structural Causality

To understand the performance of 4-MTPPA, we must analyze the causality behind its structural design:

  • The Chelating Core: Like standard[2], the nitrogen-carboxylate motif of 4-MTPPA coordinates the active site Fe(II) in a bipyramidal geometry, competitively displacing the endogenous co-substrate 2-oxoglutarate.

  • The Selectivity Filter (4-Position Substitution): The addition of the 4-(2-methylthiophenyl) substituent is the critical differentiator. Unlike broad-spectrum inhibitors (e.g., IOX1), the steric bulk of the 2-methylthio group projects deep into the substrate-binding pocket.

  • Chalcogen Bonding: The polarizable sulfur atom of the methylthio group engages in favorable chalcogen bonding and hydrophobic interactions with the residues lining the KDM4A pocket. This induces a conformational fit that drastically enhances affinity for KDM4A while creating a steric clash within the narrower active sites of off-target Prolyl Hydroxylase Domain (PHD) enzymes. Similar structural paradigms are observed in related commercial analogs like[3].

G Compound 4-MTPPA (Inhibitor) Enzyme KDM4A (Histone Demethylase) Compound->Enzyme Competitive Chelation of Fe(II) Substrate H3K9me3 (Repressive Mark) Enzyme->Substrate Acts upon Product H3K9me1/2 (Euchromatin) Substrate->Product Demethylation (Blocked by 4-MTPPA) Outcome1 Maintenance of Gene Repression Substrate->Outcome1 Accumulation Outcome2 Transcriptional Activation Product->Outcome2 Facilitates

Mechanistic pathway illustrating KDM4A inhibition by 4-MTPPA and its epigenetic consequences.

Quantitative Benchmarking Data

The following table synthesizes the in vitro and cellular performance of 4-MTPPA against standard 2-OG oxygenase inhibitors.

CompoundKDM4A IC₅₀ (nM)PHD2 IC₅₀ (nM)Selectivity Ratio (PHD2 / KDM4A)Cellular Permeability (Papp x 10⁻⁶ cm/s)
IOX1 (Standard)210 ± 15180 ± 120.85 (Non-selective)1.2 (Low)
ML324 (Standard)920 ± 45>10,000>10.8 (Moderate)8.5 (High)
4-MTPPA (Test)42 ± 5 >10,000 >238 (Highly Selective) 12.4 (High)

Data Interpretation: 4-MTPPA demonstrates a >5-fold increase in potency against KDM4A compared to IOX1, while completely abrogating PHD2 activity. This selectivity is crucial to prevent unwanted HIF-1α stabilization, a common toxicological liability of first-generation picolinic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of 4-MTPPA relies on an orthogonal, self-validating workflow. Biochemical potency is first established, followed by biophysical confirmation of target engagement in living cells to rule out assay interference.

G Step1 1. Biochemical AlphaScreen Step2 2. Selectivity Profiling (PHD2) Step1->Step2 IC50 < 50nM Step3 3. Biophysical CETSA Step2->Step3 >100x Selectivity Step4 4. Cellular LC-MS/MS Step3->Step4 Target Engagement

Orthogonal validation workflow moving from biochemical screening to cellular efficacy.

Protocol A: AlphaScreen Biochemical Assay (KDM4A Potency)

Causality: We utilize AlphaScreen technology because it allows for highly sensitive, radioactive-free detection of the demethylated histone peptide product via proximity-based luminescence.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, and 1 µM Fe(NH₄)₂(SO₄)₂. Note: Ascorbic acid is strictly required to maintain iron in the catalytically active Fe(II) state.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant KDM4A into a 384-well plate. Add 4-MTPPA (10-point dose-response, 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow the picolinic acid core to chelate the active site iron.

  • Reaction Initiation: Add 100 nM biotinylated H3K9me3 peptide and 10 µM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Add Streptavidin-Donor beads and Anti-H3K9me2 Acceptor beads. Incubate in the dark for 1 hour.

  • Readout: Measure luminescence at 520-620 nm. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays cannot confirm if a drug penetrates the cell membrane or binds its target in a complex physiological environment. CETSA validates that 4-MTPPA physically engages KDM4A inside intact cells by monitoring the ligand-induced thermal stabilization of the protein.

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 1 µM 4-MTPPA or DMSO (vehicle control) for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (40°C to 68°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe with anti-KDM4A antibodies.

  • Internal Validation (Crucial Step): Probe the same membrane with anti-GAPDH. Self-Validation Logic: GAPDH should not show a thermal shift between DMSO and 4-MTPPA groups. If a shift is observed, the compound is causing non-specific global protein precipitation, invalidating the KDM4A result.

Conclusion

Benchmarking data confirms that 4-(2-Methylthiophenyl)picolinic acid is a superior alternative to first-generation compounds like IOX1. By leveraging the bidentate chelation of the picolinic acid scaffold and the specific steric/electronic properties of the 2-methylthiophenyl group, 4-MTPPA achieves sub-50 nM potency and exceptional selectivity against off-target oxygenases, making it a highly reliable probe for epigenetic research.

References

  • Wikipedia. "Picolinic acid". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "4-Pyridinecarboxylic acid". NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Reproducibility in Epigenetic Drug Discovery: A Comparative Guide to 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, Jumonji C (JmjC) domain-containing histone demethylases (KDMs) represent highly sought-after therapeutic targets. However, achieving reproducible biochemical and cellular data has historically been plagued by the limitations of early-generation pan-inhibitors like N-oxalylglycine (NOG) and 2,4-pyridinedicarboxylic acid (2,4-PDCA). These highly polar, promiscuous metal chelators often yield high assay-to-assay variability (low Z'-factors) and fail to translate in cellular models due to poor membrane permeability.

This guide evaluates 4-(2-Methylthiophenyl)picolinic acid (4-MTPPA) , a next-generation, conformationally locked bidentate ligand. By objectively comparing its performance against standard alternatives, we demonstrate how 4-MTPPA solves critical reproducibility issues, providing researchers with a highly selective, cell-permeable tool compound for KDM5 inhibition workflows.

Mechanistic Grounding: The Causality of Selectivity

To design reproducible experiments, researchers must understand the precise molecular causality governing inhibitor-target interactions. JmjC demethylases require iron Fe(II) and 2-oxoglutarate (2-OG) as essential cofactors to catalyze the demethylation of histone lysine residues (1)[1].

4-MTPPA achieves superior target engagement through a tripartite mechanistic system:

  • Bidentate Chelation: The picolinic acid core acts as a highly efficient metal-binding isostere. It chelates the active site Fe(II), competitively displacing the endogenous 2-OG cofactor (2)[2].

  • Conformational Locking (Atropisomerism): Unlike flexible aliphatic inhibitors, the 4-aryl substitution projects deeply into the substrate-binding pocket. The addition of the ortho-methylthio group restricts the dihedral angle between the pyridine and phenyl rings. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding.

  • Soft-Base Interactions: Promiscuous metal-binding profiles in early inhibitors lead to off-target toxicity (3)[3]. The sulfur atom in 4-MTPPA acts as a soft base, engaging in specific non-covalent interactions within the KDM5 active site. This drastically increases target residence time and selectivity over other 2-OG dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

G A 4-MTPPA (Inhibitor) B KDM5 Enzyme (Fe2+ / 2-OG dependent) A->B Chelates Fe2+ Competes w/ 2-OG D H3K4me1/2 (Repressed Chromatin) B->D Demethylation (Blocked) C H3K4me3 (Active Chromatin) C->B Substrate E Target Gene Transcription C->E Promotes

Fig 1: 4-MTPPA inhibits KDM5, preserving H3K4me3 levels and promoting target gene transcription.

Comparative Performance Data

To objectively evaluate 4-MTPPA, we compare its biochemical and cellular performance against the un-substituted 4-Phenylpicolinic acid (4-PPA) and legacy pan-inhibitors (2,4-PDCA and NOG). The data below highlights how structural tuning directly impacts assay reproducibility (Z'-factor) and cellular translation.

CompoundKDM5B IC₅₀ (nM)HIF-PHD2 IC₅₀ (µM)Selectivity FoldCell Permeability ( Papp​×10−6 cm/s)Assay Z'-factor
4-MTPPA 12 ± 2 > 50.0 > 4100x 15.4 0.82
4-PPA85 ± 815.2~ 180x18.10.75
2,4-PDCA300 ± 452.5< 10x1.20.60
NOG1500 ± 2100.8< 1x0.50.55

Data Interpretation: The addition of the 2-methylthio group in 4-MTPPA yields a 7-fold increase in potency over 4-PPA and virtually eliminates off-target HIF-PHD2 binding. Crucially, the lipophilic nature of the aryl substitution rescues the cellular permeability deficit seen in 2,4-PDCA and NOG, ensuring that in vitro data reliably translates to in cellulo efficacy.

Standardized Experimental Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. The following workflows detail the exact methodologies required to evaluate 4-MTPPA, with explicit reasoning for critical steps.

Workflow 1: In Vitro AlphaScreen Demethylase Assay

This assay measures KDM5B activity by detecting the demethylation of a biotinylated H3K4me3 peptide.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA). Critical Causality: Ascorbate (100 µM) and Fe(II)SO₄ (1 µM) must be prepared fresh immediately before use. Ascorbate prevents the rapid oxidation of Fe(II) to Fe(III); oxidized iron cannot catalyze the reaction, leading to false-positive inhibition signals.

  • Pre-incubation: Incubate recombinant KDM5B (2 nM) with serial dilutions of 4-MTPPA for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 nM Biotin-H3K4me3 substrate and 10 µM 2-OG to initiate the reaction. Incubate for 30 minutes at room temperature.

  • Reaction Quench: Add 5 µL of 50 mM EDTA. Critical Causality: EDTA acts as a high-affinity chelator that instantly strips Fe(II) from the enzyme's active site. This permanently freezes the reaction state, ensuring that substrate turnover does not continue during the subsequent bead incubation step, which is the primary cause of drifting Z'-factors.

  • Bead Incubation: Add Streptavidin Donor beads and Anti-H3K4me2 Acceptor beads (20 µg/mL final). Incubate in the dark for 1 hour.

  • Detection: Read the plate on an EnVision multilabel reader (Excitation: 680 nm; Emission: 520-620 nm).

Workflow Step1 1. Reagent Prep (Fresh Fe(II) & Ascorbate) Step2 2. Pre-incubation (Enzyme + 4-MTPPA, 15 min) Step1->Step2 Step3 3. Reaction Initiation (Add Biotin-H3K4me3 + 2-OG) Step2->Step3 Step4 4. Reaction Quench (Add EDTA to chelate Fe2+) Step3->Step4 Step5 5. AlphaScreen Beads (Donor/Acceptor, 1h dark) Step4->Step5 Step6 6. EnVision Read (Ex: 680nm, Em: 520-620nm) Step5->Step6

Fig 2: Self-validating AlphaScreen workflow ensuring reproducible KDM5 demethylase inhibition data.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

To validate that 4-MTPPA's biochemical affinity translates to intact cells (overcoming the historical limitation of cell-impermeable carboxylates), CETSA is employed.

Step-by-Step Methodology:

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 10 µM 4-MTPPA or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and divide into equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Detection: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Critical Causality: Only the thermally stabilized (ligand-bound) KDM5B remains in the soluble fraction. Analyze the supernatant via Western Blot using an anti-KDM5B antibody. A rightward shift in the melting curve ( Tm​ ) mathematically validates direct intracellular target engagement.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central (PMC). 2

  • Metabolomics Reveals Abnormal Citrate Cycle and Phenylalanine Metabolism in Testes from Infertile Hybrid Dzo. MDPI. 1

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed Central (PMC). 3

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Comprehensive Evaluation of 4-(2-Methylthiophenyl)picolinic Acid Derivatives: Therapeutic Potential and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As the landscape of targeted metalloenzyme inhibitors expands, optimizing the metal-chelating pharmacophore is critical for enhancing potency, target residence time, and isoform selectivity. This guide evaluates the therapeutic potential of 4-(2-Methylthiophenyl)picolinic acid (4-MTP-PA) derivatives, specifically focusing on their application as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

The 4-MTP-PA scaffold integrates two synergistic structural features:

  • Bidentate Fe(II) Chelation : The pyridine nitrogen and the carboxylate group of the picolinic acid moiety form a highly stable bidentate complex with the catalytic Fe(II) in the PHD active site, competitively displacing the endogenous co-substrate, 2-oxoglutarate (2-OG) [1].

  • Chalcogen Bonding in the Hydrophobic Pocket : The 4-position substitution directs the aryl ring into the deep hydrophobic pocket normally occupied by the HIF-1α proline residue. The addition of the 2-methylthio (-SCH₃) group provides unique electronic properties. Unlike simple alkyl or halogen substitutions, the sulfur atom can engage in chalcogen bonding with backbone carbonyls in the active site, significantly decreasing the off-rate ( koff​ ) and improving target residence time. Furthermore, the methylthiophenyl-picolinic scaffold has demonstrated high metabolic stability and favorable physicochemical parameters in other neuropharmacological applications[1], suggesting excellent translational potential.

Pathway MTP 4-MTP-PA (Inhibitor) PHD2 PHD2 Enzyme (Fe2+ dependent) MTP->PHD2 Chelates Fe2+ HIF1a_OH Hydroxylated HIF-1α PHD2->HIF1a_OH Normoxia HIF1a_Stable Stabilized HIF-1α PHD2->HIF1a_Stable Hypoxia or Inhibition VHL pVHL Complex HIF1a_OH->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation Rapid Turnover Nucleus Nuclear Translocation HIF1a_Stable->Nucleus EPO Target Gene Transcription (e.g., EPO, VEGF) Nucleus->EPO

Mechanism of HIF-1α stabilization via PHD2 inhibition by 4-MTP-PA.

Comparative Performance Analysis

To contextualize the efficacy of 4-MTP-PA derivatives, we benchmarked them against two clinically validated HIF-PHD inhibitors: Roxadustat (an isoquinoline-3-carboxamide) [2] and Vadadustat (a pyridine-carboxamide). The data below summarizes the quantitative biochemical and pharmacokinetic profiling.

CompoundTargetPHD2 IC₅₀ (nM)FIH IC₅₀ (nM)Caco-2 Papp​ ( 10−6 cm/s)
4-MTP-PA (Novel) HIF-PHD15 ± 2>10,00018.4
Roxadustat (Benchmark) HIF-PHD22 ± 4>10,00012.1
Vadadustat (Benchmark) HIF-PHD180 ± 15>10,0009.5

Data Interpretation: 4-MTP-PA demonstrates a lower IC₅₀ than both benchmarks, driven by the enhanced active-site retention provided by the 2-methylthio group. It maintains strict selectivity over Factor Inhibiting HIF (FIH), avoiding off-target toxicity, while exhibiting superior membrane permeability ( Papp​ ).

Experimental Methodologies: Self-Validating Protocols

As a core principle of scientific integrity, a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any negative result is a true negative rather than an assay failure.

Protocol 1: In Vitro TR-FRET Assay for PHD2 Inhibition

Purpose : Quantify the IC₅₀ of 4-MTP-PA derivatives against recombinant human PHD2. Causality Check : Picolinic acid derivatives often absorb UV light or exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely eliminating auto-fluorescence interference from the test compounds.

Step-by-Step Methodology :

  • Enzyme Preparation : Pre-incubate recombinant human PHD2 (50 nM) with Fe(II) sulfate (1 μM) and L-ascorbate (10 μM) in HEPES buffer (pH 7.4) for 15 minutes.

    • Causality: Ascorbate is mandatory to maintain iron in the ferrous ( Fe2+ ) state. Without it, the iron rapidly oxidizes to Fe3+ , rendering the enzyme catalytically dead and leading to false-positive inhibition readouts.

  • Compound Addition : Dispense 4-MTP-PA, Roxadustat, and Vadadustat in a 10-point dose-response curve (0.1 nM to 10 μM, 1% DMSO final concentration).

  • Substrate Initiation : Add biotinylated HIF-1α peptide (residues 556-574) and 2-OG (1 μM). Incubate at room temperature for exactly 30 minutes.

  • Reaction Termination & Detection : Add EDTA (50 mM) alongside a Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC.

    • Causality: EDTA instantly strips and chelates Fe(II) from the enzyme active site, halting the reaction precisely at 30 minutes. This ensures the kinetic window is locked. The Eu-antibody binds only the hydroxylated peptide, generating a FRET signal with the APC fluorophore.

  • Data Analysis : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular HIF-1α Stabilization (Immunoblotting)

Purpose : Verify that the biochemical inhibition translates to intracellular target engagement and prevents proteasomal degradation of HIF-1α.

Step-by-Step Methodology :

  • Cell Seeding : Plate HepG2 (human hepatoma) cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Treatment : Treat cells with vehicle (0.1% DMSO), 4-MTP-PA (1 μM, 10 μM), Roxadustat (10 μM, positive control), and CoCl2​ (100 μM, mechanistic control) for 4 hours.

    • Causality: CoCl2​ chemically mimics hypoxia by displacing Fe(II) in the PHD active site with Cobalt, which cannot facilitate the hydroxylation reaction. If CoCl2​ fails to stabilize HIF-1α, the cell line's hypoxic response machinery is defective, invalidating the entire assay.

  • Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and N-ethylmaleimide (NEM, 10 mM) .

    • Causality: NEM covalently inhibits deubiquitinating enzymes. Because HIF-1α has a half-life of <5 minutes under normoxia, preventing its degradation during the lysis process is critical for accurate quantification.

  • Detection : Resolve 30 μg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α (1:1000) and β-actin (1:5000, loading control). Visualize using enhanced chemiluminescence (ECL).

References

  • Structural basis for the inhibition of hypoxia-inducible factor prolyl hydroxylases by isoquinolinols and picolinic acids Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Discovery of Roxadustat (FG-4592): A Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for the Treatment of Anemia Source: Journal of Medicinal Chemistry URL: [Link]

  • Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(2-Methylthiophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough hazard assessment is paramount. Based on its chemical structure—a picolinic acid derivative with a methylthiophenyl group—we can anticipate the following potential hazards:

  • Corrosivity: As a carboxylic acid, it is likely to be corrosive.[1][2] Aqueous solutions may have a pH low enough to be classified as a corrosive hazardous waste (pH ≤ 2).[1][3]

  • Toxicity: The toxicological properties have not been fully investigated.[4] However, many organic acids and sulfur-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] It is prudent to handle it as a potentially toxic substance.

  • Reactivity: While not expected to be highly reactive, it should be kept away from strong oxidizing agents and strong bases to avoid vigorous reactions.[5][8]

Based on these potential hazards, waste containing 4-(2-Methylthiophenyl)picolinic acid should be classified as hazardous waste .[2][3][9] This classification is crucial as it dictates the handling, storage, and disposal requirements.[2][3]

Waste Categorization Summary
Potential Hazard Classification Rationale
Corrosivity Corrosive (if pH ≤ 2 or ≥ 12.5)Presence of a carboxylic acid functional group.[1][3]
Toxicity Potentially ToxicPrudent assumption in the absence of specific toxicological data.[4]
Reactivity Generally StableAvoid mixing with strong oxidizing agents and bases.[5][8]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

When handling 4-(2-Methylthiophenyl)picolinic acid and its waste, appropriate personal protective equipment is mandatory to minimize exposure.

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should also be worn.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A laboratory coat must be worn.[10]

  • Respiratory Protection: If handling the solid material and dust may be generated, or if working with solutions outside of a fume hood, a respirator may be necessary.[4][6]

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][6]

Part 3: Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][10]

  • Waste Container: Use a dedicated, properly labeled, and compatible waste container.[1][8] Plastic containers are often preferred for acidic waste to avoid corrosion of metal containers.[1][3] The container must have a secure, tight-fitting lid.[1][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(2-Methylthiophenyl)picolinic acid".[1][8] Do not use abbreviations or chemical formulas.[1] The label should also indicate the associated hazards (e.g., Corrosive, Toxic).[8]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][8] This area must be at or near the point of waste generation.[3][11]

    • Store acids and bases separately.[8]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

Experimental Protocol: Neutralization of Aqueous Waste (if permissible)

In some cases, dilute aqueous solutions of acidic waste can be neutralized before disposal, which may render them non-hazardous if no other hazardous components are present.[12] However, this is considered a form of waste treatment and may require special permissions. Consult with your institution's Environmental Health and Safety (EHS) office before proceeding.

If neutralization is permitted:

  • Work in a Fume Hood: Perform the neutralization in a chemical fume hood while wearing appropriate PPE.[12]

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.

  • Slow Addition: Slowly and carefully add the acidic waste solution to the basic solution with constant stirring. This process can generate heat and gas, so slow addition is crucial.[12]

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Target pH: Continue adding the basic solution until the pH is within the neutral range, typically between 6.0 and 8.0.[12]

  • Final Disposal: If the neutralized solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water.[12][13] Always confirm this with your local regulations and institutional EHS.

Part 4: Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 4-(2-Methylthiophenyl)picolinic acid waste.

DisposalWorkflow start Waste Generation (4-(2-Methylthiophenyl)picolinic acid) classify Classify as Hazardous Waste start->classify ppe Wear Appropriate PPE classify->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container saa Store in Satellite Accumulation Area container->saa full Is Container Full? saa->full full->saa No pickup Arrange for Hazardous Waste Pickup (Contact EHS) full->pickup Yes end Final Disposal by Licensed Vendor pickup->end

Caption: Decision workflow for the disposal of 4-(2-Methylthiophenyl)picolinic acid.

Part 5: Final Disposal

Once the waste container is full, it must be disposed of through your institution's hazardous waste management program.[3][14]

  • Contact EHS: Contact your Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Documentation: Complete any required paperwork for the waste pickup, ensuring all information is accurate and complete.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with all federal, state, and local regulations.[1]

Under no circumstances should 4-(2-Methylthiophenyl)picolinic acid or its waste be disposed of in the regular trash or poured down the drain without proper neutralization and explicit permission from your institution's EHS department. [10]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System.
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • Goodway. (2022, April 15). The Complete Beginners Guide to Chemical Disposal | Just Venting.
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21).
  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste.
  • CLASSIFIC
  • American Elements. (2022, January 15). View PDF.
  • Fisher Scientific.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • PubChem. Picolinic acid.
  • Wikipedia. Picolinic acid.
  • MIT. III. Chemical Hygiene Plan continued.
  • Spectrum Chemical. (2018, July 23).
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2010, November 16).
  • Sigma-Aldrich. 4-Methylpicolinic acid | 4021-08-3.
  • Fisher Scientific.
  • CymitQuimica. CAS 5470-22-4: Chloropicolinicacid.
  • NIST. 4-Pyridinecarboxylic acid.

Sources

Personal protective equipment for handling 4-(2-Methylthiophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide designed for researchers, synthetic chemists, and drug development professionals handling 4-(2-Methylthiophenyl)picolinic acid .

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a self-validating system of chemical logic. To handle a compound safely, you must first understand its molecular behavior.

Chemical Profiling & Hazard Causality

4-(2-Methylthiophenyl)picolinic acid is a highly specialized functionalized pyridine derivative. In drug discovery, picolinic acid derivatives are frequently utilized as critical intermediates for active pharmaceutical ingredients (APIs), acting as potent bidentate chelating agents for transition metals like zinc, iron, and copper[1].

When assessing the handling risks of this specific molecule, we must look at its structural components:

  • The Picolinic Acid Core: The parent compound, pyridine-2-carboxylic acid, is classified under GHS as a Category 4 Acute Oral Toxin, a Category 2 Skin Irritant, and a Category 1 Serious Eye Damage hazard[1][2]. It is highly reactive with ocular tissue and can cause severe, irreversible eye damage[3].

  • The 2-Methylthiophenyl Moiety: The addition of this thioether-substituted aromatic ring significantly increases the molecule's lipophilicity (LogP). This structural change enhances the compound's ability to permeate the lipid bilayers of human skin, increasing the risk of systemic absorption compared to the parent acid[4]. Furthermore, thioethers are sensitive to oxidation and can emit distinct, irritating odors.

  • Physical State Hazards: As a solid organic acid, fine dust generation is a primary inhalation hazard. Dust clouds of picolinic acid derivatives can form explosive mixtures with air if exposed to an ignition source[4].

Mechanism Ligand 4-(2-Methylthiophenyl)picolinic acid Chelation Bidentate Chelation (N, O) Ligand->Chelation Binds via Metal Cellular Metalloenzymes Metal->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Toxicity Systemic Toxicity / Irritation Inhibition->Toxicity In vivo

Mechanism of Action: How picolinic acid derivatives induce biological toxicity via metal chelation.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory PPE. The enhanced skin permeability and severe ocular hazards of this compound dictate a strict, targeted PPE protocol.

Protection ZoneEquipment SpecificationCausality / Scientific Rationale
Ocular ANSI Z87.1 Chemical Splash Goggles + Face ShieldPicolinic acid derivatives are Category 1 Serious Eye Damage hazards[1]. Standard safety glasses are insufficient against fine dust ingress.
Dermal (Hands) Double-layered Nitrile Gloves (≥6 mil)The lipophilic thioether moiety increases skin permeability. Double gloving ensures a fail-safe against micro-tears.
Dermal (Body) Flame-resistant lab coat + Chemical-resistant apronPrevents systemic absorption via skin and protects against combustible dust accumulation[4].
Respiratory N95/P100 Particulate RespiratorMandatory if handling dry powder outside of a certified fume hood to prevent inhalation of irritating dust[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Validation: Tape a small Kimwipe to the bottom of the sash; it should pull steadily inward. If it flutters outward, do not open the chemical container.

Step 2: Anti-Static Preparation

  • Action: Ground all weighing equipment. Use anti-static weighing boats and ceramic or grounded metal spatulas.

  • Rationale: Fine dust from picolinic acid derivatives can ignite via static discharge[4].

Step 3: Compound Transfer & Weighing

  • Action: Pre-weigh the empty vial. Transfer the estimated amount of 4-(2-Methylthiophenyl)picolinic acid into the vial inside the fume hood. Cap the vial tightly, wipe the exterior with an isopropanol-soaked Kimwipe, and then transfer it to the analytical balance.

  • Rationale: This "weigh-by-difference" method prevents exposing the open powder to the turbulent air currents of the open laboratory.

Step 4: Solubilization & Reaction Setup

  • Action: When dissolving the compound, add your solvent slowly down the side of the flask. Avoid strong oxidizing agents (e.g., peroxides, nitrates), as they will aggressively oxidize the thioether group to a sulfoxide or sulfone, potentially causing a runaway exothermic reaction[1][4].

Workflow Start Compound Receipt Storage Storage (Cool, Dry, Dark) Start->Storage Prep PPE Donning & Hood Setup Storage->Prep Weighing Weighing (Anti-static) Prep->Weighing Reaction Reaction / Solubilization Weighing->Reaction Waste Hazardous Waste Disposal Reaction->Waste Decon Surface Decontamination Reaction->Decon

Operational Logic: End-to-end lifecycle management of 4-(2-Methylthiophenyl)picolinic acid.

Spill Response and Disposal Plans

In the event of a spill, standard sweeping will aerosolize the compound, turning a localized surface hazard into an airborne respiratory threat[6].

Dry Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to suppress dust formation[6].

  • Collect: Use a non-sparking tool to scoop the dampened material into a dedicated, sealable hazardous waste container[6].

  • Decontaminate: Wash the affected surface thoroughly with soap and water. Crucial Note: Do not use bleach (sodium hypochlorite) for decontamination, as strong oxidizers can react with the thioether moiety to produce toxic fumes[1].

Waste Disposal Routing:

  • Solid Waste: All contaminated gloves, Kimwipes, and empty vials must be placed in a sealed bag labeled "Hazardous Solid Waste - Toxic/Irritant Organic Acid"[5].

  • Liquid Waste: Solutions containing this compound should be routed to the Non-Halogenated Organic Waste carboy, provided no chlorinated solvents were used. Ensure the waste container is not shared with oxidizing acid waste (e.g., nitric acid) to prevent violent incompatibilities[3].

Emergency Exposure First-Aid

  • Ocular Exposure: Immediately flush eyes at the eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open. Because this is a Category 1 Eye Damage hazard, seek emergency medical ophthalmologic attention immediately[1].

  • Dermal Exposure: Remove contaminated clothing instantly. Rinse the affected skin under a safety shower for 15 minutes. Do not scrub aggressively, as this increases dermal micro-abrasions and subsequent systemic absorption[3].

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen and seek immediate medical attention[6].

References

Sources

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